Isonicotinoyl chloride-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H4ClNO |
|---|---|
Molecular Weight |
145.58 g/mol |
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H/i1D,2D,3D,4D |
InChI Key |
RVQZKNOMKUSGCI-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)Cl)[2H])[2H])[2H] |
Canonical SMILES |
C1=CN=CC=C1C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Isonicotinoyl chloride-d4
For researchers, scientists, and professionals in drug development, Isonicotinoyl chloride-d4 serves as a crucial reagent. This deuterated analog of isonicotinoyl chloride is primarily utilized as a stable isotope-labeled internal standard in quantitative mass spectrometry-based studies and as a derivatization agent to enhance the ionization efficiency and chromatographic separation of various analytes. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and workflows for its application.
Core Chemical Properties
This compound, with the IUPAC name 2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride, is a deuterated form of isonicotinoyl chloride.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆D₄ClNO | PubChem[1] |
| Molecular Weight | 145.58 g/mol | PubChem[1] |
| Monoisotopic Mass | 145.0232484 Da | PubChem[1] |
| Appearance | Solid | MedChemExpress[2] |
| Synonyms | This compound, HY-W612269S, CS-1046412 | PubChem[1] |
Synthesis and Purification
The synthesis of this compound follows the general principle of converting a carboxylic acid to an acyl chloride. In this case, the starting material is isonicotinic acid-d4.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of its non-deuterated analog.
Materials:
-
Isonicotinic acid-d4
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Anhydrous toluene (B28343) (optional, for purification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place isonicotinic acid-d4.
-
Under cooling in an ice bath, add an excess of thionyl chloride to the flask. An exothermic reaction will occur.[3]
-
Once the initial reaction subsides, heat the mixture to reflux for approximately 1.5 to 2 hours to ensure complete conversion.[3]
-
After reflux, remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood.
-
The resulting crystalline residue is crude this compound hydrochloride.
-
To purify, the crude product can be triturated with anhydrous diethyl ether, filtered, and washed with fresh anhydrous diethyl ether to remove impurities.[3]
-
For higher purity, the crude product can be recrystallized from a suitable anhydrous solvent like toluene.
Workflow for the Synthesis of this compound
References
Isonicotinoyl chloride-d4 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed summary of the key physicochemical properties of isonicotinoyl chloride-d4, a deuterated analog of isonicotinoyl chloride. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₆D₄HClNO | PubChem[1] |
| Molecular Weight | 145.58 g/mol | PubChem[1] |
| IUPAC Name | 2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride | PubChem[1] |
| Canonical SMILES | C1=C(C(=NC=C1[2H])[2H])C(=O)Cl | PubChem[1] |
| InChI Key | RVQZKNOMKUSGCI-RHQRLBAQSA-N | PubChem[1] |
Molecular Structure and Isotopic Labeling
This compound is a derivative of pyridine (B92270), where the four hydrogen atoms on the pyridine ring have been substituted with deuterium (B1214612) atoms. The carbonyl chloride group is attached to the C4 position of the deuterated pyridine ring.
Caption: Molecular structure of 2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are typically proprietary to the manufacturers. However, a general synthetic approach involves the deuteration of isonicotinic acid followed by chlorination.
A Generalized Synthetic Workflow:
Caption: A high-level overview of the synthetic pathway for this compound.
Characterization:
The identity and purity of this compound are typically confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. The mass spectrum would show a molecular ion peak corresponding to the mass of the deuterated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the absence of protons on the pyridine ring, indicating successful deuteration.
-
¹³C NMR provides information about the carbon skeleton of the molecule.
-
²H (Deuterium) NMR can be used to directly observe the deuterium nuclei.
-
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl chloride group.
Due to the proprietary nature of commercial production, specific experimental parameters such as reaction times, temperatures, and purification methods are not publicly available. Researchers requiring this level of detail should consult the technical documentation provided by their specific supplier.
References
An In-Depth Technical Guide to the Synthesis and Purification of Isonicotinoyl Chloride-d4
This technical guide provides a comprehensive overview of the synthesis and purification of Isonicotinoyl chloride-d4, a deuterated derivative of isonicotinoyl chloride. This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of isotopically labeled molecules for metabolic studies. This document outlines the synthetic pathway, detailed experimental protocols, and purification methods, supported by quantitative data and workflow diagrams to aid researchers and scientists in its preparation.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The process commences with the conversion of the corresponding deuterated carboxylic acid, isonicotinic acid-d4, to the more reactive acyl chloride. This transformation is typically accomplished using a chlorinating agent, with thionyl chloride (SOCl₂) being the most common and effective reagent. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite leaving group, which is subsequently displaced by a chloride ion.
The overall reaction is as follows:
Pyridine-d4-COOH + SOCl₂ → Pyridine-d4-COCl + SO₂ + HCl
Due to the reactive nature of the product, it is often prepared and used in situ or isolated as its more stable hydrochloride salt.
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol details the formation of the acyl chloride intermediate as its hydrochloride salt, a common and stable form for storage and handling.
Materials:
-
Isonicotinic acid-d4
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether
Procedure:
-
To a stirred mixture of isonicotinic acid-d4 (1 equivalent) and a catalytic amount of DMF, carefully add thionyl chloride (excess, e.g., 3 equivalents) at room temperature. A lively evolution of gas (SO₂ and HCl) will be observed.
-
After the initial gas evolution subsides (approximately 30 minutes), the reaction mixture is gently heated to about 40°C until all the acid has dissolved.
-
The excess thionyl chloride is then removed under reduced pressure (in vacuo).
-
The resulting residue is triturated with anhydrous diethyl ether.
-
The precipitated solid is collected by filtration, washed with fresh diethyl ether, and dried under vacuum at 40°C to yield this compound hydrochloride as a white crystalline solid.[1]
Purification
The primary purification of this compound hydrochloride is achieved through the workup process described above, involving the removal of excess thionyl chloride and washing with a non-reactive solvent like diethyl ether to remove soluble impurities. For higher purity, recrystallization from an appropriate inert solvent can be employed, although this is often not necessary as the crude hydrochloride is typically of sufficient purity for subsequent reactions.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and properties of this compound and its non-deuterated hydrochloride salt. Data for the deuterated compound is based on theoretical values and available information for the non-deuterated analogue.
| Parameter | This compound | Isonicotinoyl Chloride Hydrochloride (non-deuterated) | Reference |
| Molecular Formula | C₆D₄ClNO | C₆H₄ClNO · HCl | [2] |
| Molecular Weight | 145.58 g/mol | 178.02 g/mol | [2] |
| Typical Yield | >95% (expected) | 98% | [1] |
| Appearance | Light brown to brown solid (expected) | White crystalline solid | [1][3] |
| Melting Point | Not available | 159-161 °C |
Workflow and Logical Diagrams
The following diagrams illustrate the synthetic workflow and the logical relationship of the components in the synthesis of this compound.
Caption: Synthetic workflow for this compound hydrochloride.
Caption: Logical relationship of reactants in the synthesis.
Safety and Handling
Isonicotinoyl chloride and its hydrochloride salt are corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction with thionyl chloride produces toxic gases (SO₂ and HCl), which must be properly scrubbed or vented. The final product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent hydrolysis.
References
An In-depth Technical Guide on the Stability and Storage of Isonicotinoyl Chloride-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct stability and storage data for Isonicotinoyl chloride-d4 is publicly available. The following guide is based on information available for the non-deuterated analogue, Isonicotinoyl chloride hydrochloride, and general chemical principles for acyl chlorides. It is reasonable to assume that the deuterated form will exhibit very similar stability and require identical storage conditions.
Introduction
This compound is the deuterated form of isonicotinoyl chloride. The incorporation of deuterium (B1214612) atoms can be useful in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. As an acyl chloride, this compound is a reactive compound, and its stability is a critical factor for its successful use and for ensuring the integrity of experimental results. This guide provides a comprehensive overview of the known stability profile and recommended storage and handling conditions.
Chemical Properties
A summary of the key chemical properties for the non-deuterated analogue, Isonicotinoyl chloride hydrochloride, is presented below. These properties are expected to be nearly identical for the d4 variant.
| Property | Value | Reference |
| Molecular Formula | C6D4ClNO | [1] |
| Molecular Weight | ~145.6 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 159-161 °C (for hydrochloride salt) | [3] |
| Solubility | Soluble in methanol | [3] |
| Reactivity | Highly reactive with water and nucleophiles. Corrosive to metals. | [4][5] |
Stability Profile
This compound, like its non-deuterated counterpart, is susceptible to degradation, primarily through hydrolysis.
Key Factors Influencing Stability:
-
Moisture: This is the most critical factor. Acyl chlorides react readily with water to form the corresponding carboxylic acid (isonicotinic acid-d4) and hydrochloric acid.[5][6] This reaction is rapid and exothermic.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, especially in the presence of trace moisture.
-
Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided as it can lead to vigorous and potentially hazardous reactions.[5]
Due to the lack of specific quantitative stability data in the public domain, it is recommended that users perform their own stability assessments under their specific experimental conditions if long-term storage of solutions is required.
Recommended Storage and Handling
Proper storage and handling are paramount to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage Conditions:
| Parameter | Recommendation | Rationale | Reference |
| Temperature | Cool and dry place. | To minimize degradation rates. | [5][6] |
| Atmosphere | Under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent hydrolysis from atmospheric moisture. | [5][6] |
| Container | Tightly sealed, corrosive-resistant container. | To prevent moisture ingress and container degradation. | [4][5] |
| Security | Store in a locked-up and designated area. | Due to its hazardous nature. | [4][5] |
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.[7]
-
In case of spills, do not use water. Absorb the spillage with an inert material to prevent further reaction.[4]
Experimental Protocol for Stability Assessment (Representative Example)
As no specific experimental protocols for this compound were found, a general methodology for assessing the stability of a reactive acyl chloride is provided below. This protocol can be adapted by researchers to suit their specific needs.
Objective: To determine the stability of this compound in a specific solvent under controlled temperature and humidity conditions.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., Dichloromethane, Acetonitrile)
-
Internal standard (for chromatographic analysis)
-
HPLC or GC-MS system
-
Controlled environment chamber (for temperature and humidity control)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent at a known concentration inside a glovebox or under a stream of inert gas.
-
Aliquots of the stock solution are transferred to vials.
-
A subset of vials is analyzed immediately (T=0 time point) to determine the initial concentration.
-
-
Stability Study:
-
The remaining vials are placed in a controlled environment chamber at a specific temperature (e.g., 25°C, 40°C).
-
If the effect of humidity is being studied, a controlled humidity level can be introduced.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), vials are removed from the chamber.
-
-
Sample Analysis:
-
The samples are brought to room temperature.
-
An internal standard is added to each sample.
-
The concentration of the remaining this compound is determined using a validated HPLC or GC-MS method. The formation of the primary degradant, isonicotinic acid-d4, can also be monitored.
-
-
Data Analysis:
-
The percentage of this compound remaining at each time point is calculated relative to the T=0 concentration.
-
The degradation rate can be determined by plotting the concentration versus time.
-
Visualization of Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Recommended Handling and Storage Workflow for this compound.
References
- 1. This compound | C6H4ClNO | CID 171364413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isonicotinoyl Chloride Hydrochloride 39178-35-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. イソニコチノイルクロリド 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Isonicotinoyl Chloride Hydrochloride 39178-35-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Isonicotinic acid chloride | 14254-57-0 [amp.chemicalbook.com]
Safety handling precautions for Isonicotinoyl chloride-d4
An In-depth Technical Guide to the Safe Handling of Isonicotinoyl chloride-d4
This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound. The information presented is primarily based on the safety data for Isonicotinoyl chloride hydrochloride, which is considered chemically analogous in terms of primary hazards to its deuterated form.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is crucial to understand its primary dangers before handling. The compound is known to be corrosive and water-reactive.
GHS Hazard Statements:
GHS Pictogram:
-
Corrosion: GHS05[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of Isonicotinoyl chloride hydrochloride, the non-deuterated analogue, is provided below.
| Property | Value | Source |
| Molecular Formula | C₆D₄ClNO | PubChem[3] |
| Molecular Weight | 178.02 g/mol (hydrochloride salt) | Sigma-Aldrich[4] |
| Appearance | White to light cream powder/crystal | TCI, Fisher Scientific[5] |
| Melting Point | 159-161 °C | Sigma-Aldrich[2][4], ChemicalBook[6][7] |
| Solubility | Soluble in methanol (B129727) (50 mg/mL) | Sigma-Aldrich[2][4] |
| Purity | >95.0% | TCI |
Experimental Protocols: Safe Handling and Storage
Adherence to strict protocols is essential to ensure safety when working with this compound.
Handling Procedures
-
Ventilation: Always handle the compound inside a certified chemical fume hood to avoid inhalation of dust.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[1]
-
Avoiding Contact: Take all necessary precautions to prevent contact with skin, eyes, or clothing. Do not breathe in the dust.[1]
-
Hygiene: Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[1] Contaminated clothing should be washed before reuse.[6]
-
Moisture Sensitivity: This compound is moisture-sensitive and water-reactive.[5] Avoid all contact with water or moisture, as it can liberate toxic gas.[5]
Storage Conditions
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated area.[1][5]
-
Inert Atmosphere: For long-term storage, keep the compound under an inert gas like nitrogen.[1][5]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[1][5]
-
Corrosivity: Store in a corrosive-resistant container. The product should be stored in a designated corrosives area.[1][5]
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Emergency and First Aid Protocols
Immediate and appropriate response is critical in the event of an emergency involving this compound.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious, have them drink two glasses of water at most. Seek immediate medical attention.[1] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or chemical foam.[5]
-
Unsuitable Extinguishing Media: Do not use water, as the substance is water-reactive.[1][5]
-
Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1][5]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment as detailed in Section 4. Avoid dust formation.[1]
-
Environmental Precautions: Prevent the substance from entering drains or the environment.[1][5]
-
Containment and Cleanup: Do not expose the spill to water.[1] Sweep up the spilled material and shovel it into a suitable, labeled container for disposal. Avoid generating dust.[1][5]
Emergency Response Logical Relationship
The diagram below illustrates the logical flow of actions to be taken in case of an accidental exposure or spill.
Caption: Logical workflow for emergency response.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] However, based on its classification, it is a corrosive material. Ingestion is expected to cause severe swelling and damage to delicate tissues with a danger of perforation.[5] It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[5]
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, regional, and national regulations. Waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification and disposal.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]
- 3. This compound | C6H4ClNO | CID 171364413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3 [amp.chemicalbook.com]
- 7. ISONICOTINOYL CHLORIDE HYDROCHLORIDE | 39178-35-3 [chemicalbook.com]
The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development, clinical research, and environmental analysis, the pursuit of accuracy, precision, and reproducibility is paramount. This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies for employing deuterated internal standards, the undisputed gold standard for robust and reliable quantification.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are stable isotope-labeled (SIL) analogs of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1][2] The fundamental principle behind their use lies in isotope dilution mass spectrometry (IDMS).[3] By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a nearly perfect mimic for the analyte.[4]
Due to their near-identical physicochemical properties, deuterated standards co-elute with the analyte during chromatographic separation and experience the same effects of sample preparation (e.g., extraction recovery) and instrumental analysis (e.g., ionization suppression or enhancement).[5][6] Because the mass spectrometer can differentiate between the analyte and the heavier deuterated standard, the ratio of their signals is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, thereby correcting for a wide range of analytical variabilities.[7][8]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs, or quantification without an internal standard. These benefits are critical for the integrity and reliability of quantitative data.
-
Enhanced Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated standards lead to a significant improvement in the accuracy and precision of quantitative results.[2][9]
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix, are a major challenge in mass spectrometry.[8] Since deuterated standards co-elute with the analyte, they experience the same matrix effects, providing effective normalization.[10]
-
Improved Robustness and Reproducibility: Methods employing deuterated internal standards are more robust and reproducible, as they are less susceptible to variations in experimental conditions.[2] This is crucial for long-term studies and inter-laboratory comparisons.
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][8]
Data Presentation: Quantitative Performance
The superiority of deuterated internal standards is evident in the quantitative data from various bioanalytical and pharmaceutical studies. The following tables summarize the performance of methods using deuterated internal standards compared to those using non-deuterated (analog) internal standards or no internal standard.
Table 1: Comparison of Precision (%CV) with Different Internal Standards
| Analyte | Matrix | Internal Standard Type | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Reference |
| Sirolimus | Whole Blood | Deuterated (SIR-d3) | 2.7 - 5.7 | - | [11][12] |
| Sirolimus | Whole Blood | Non-deuterated (DMR) | 7.6 - 9.7 | - | [11][12] |
| Cyclosporine A | Whole Blood | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | [10][11] |
| Tacrolimus | Whole Blood | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | [10][11] |
| Everolimus | Whole Blood | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | [10][11] |
| Mycophenolic Acid | Whole Blood | Deuterated | 0.9 - 14.7 | 2.5 - 12.5 | [10] |
Table 2: Comparison of Accuracy (%) with Different Internal Standards
| Analyte | Matrix | Internal Standard Type | Intra-Assay Accuracy (%) | Inter-Assay Accuracy (%) | Reference |
| Venetoclax | Human Plasma | Deuterated (D8) | 96.3 - 98.7 | 98.0 - 100.4 | [3] |
| Cyclosporine A | Whole Blood | Deuterated | 89 - 138 | 90 - 113 | [10] |
| Tacrolimus | Whole Blood | Deuterated | 89 - 138 | 90 - 113 | [10] |
| Sirolimus | Whole Blood | Deuterated | 89 - 138 | 90 - 113 | [10] |
| Everolimus | Whole Blood | Deuterated | 89 - 138 | 90 - 113 | [10] |
| Mycophenolic Acid | Whole Blood | Deuterated | 89 - 138 | 90 - 113 | [10] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of deuterated internal standards in mass spectrometry.
Experimental workflow for quantitative analysis.
Kinetic isotope effect on reaction rates.
Drug metabolism study workflow.
Experimental Protocols
The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Deuterated internal standard working solution
-
Precipitating solvent (e.g., acetonitrile, methanol)
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 20 µL of the deuterated internal standard working solution to the sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold precipitating solvent (e.g., acetonitrile) to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[1]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is used to separate the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Deuterated internal standard working solution
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Aqueous buffer (if pH adjustment is needed)
-
Microcentrifuge tubes or glass tubes
-
Pipettes
-
Vortex mixer or mechanical shaker
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Pipette 200 µL of the biological sample into a suitable tube.
-
Add 25 µL of the deuterated internal standard working solution.
-
(Optional) Add 100 µL of aqueous buffer to adjust the pH.
-
Add 1 mL of the extraction solvent.
-
Cap the tube and vortex or shake for 5-10 minutes.
-
Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of reconstitution solvent.[13]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[14]
Materials:
-
Biological sample (e.g., plasma, urine)
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., C18, mixed-mode)
-
SPE vacuum manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent
-
Elution solvent (e.g., acetonitrile, methanol)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Pre-treat the sample: Add 50 µL of the deuterated internal standard working solution to 500 µL of the biological sample. (Optional: Dilute with buffer).
-
Condition the SPE cartridge: Pass 1 mL of conditioning solvent through the cartridge.
-
Equilibrate the SPE cartridge: Pass 1 mL of equilibration solvent through the cartridge. Do not allow the cartridge to go dry.
-
Load the sample: Load the pre-treated sample onto the cartridge.
-
Wash the cartridge: Pass 1 mL of wash solvent through the cartridge to remove interferences.
-
Elute the analyte and internal standard: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[3]
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in regulated and research environments. By leveraging the power of deuterated internal standards, researchers, scientists, and drug development professionals can generate high-quality, reliable, and reproducible data that forms the bedrock of scientific advancement and regulatory approval.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Isonicotinoyl Chloride-d4 in Advancing Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Isonicotinoyl chloride-d4 (INC-d4), a stable isotope-labeled derivatizing agent, and its pivotal role in modern metabolic studies. While direct, widespread literature on the specific application of INC-d4 is emerging, this guide extrapolates from the well-documented use of its unlabeled counterpart, Isonicotinoyl chloride (INC), and the established principles of stable isotope dilution mass spectrometry. INC-d4 is strategically employed to enhance the accuracy and precision of quantitative analysis of metabolites, particularly those with hydroxyl and amine functional groups, which are often challenging to detect and quantify reliably.
Introduction to Isonicotinoyl Chloride Derivatization
In the landscape of metabolomics and clinical chemistry, accurate quantification of low-abundance biomolecules is paramount. Many endogenous compounds, such as steroids and vitamin D metabolites, exhibit poor ionization efficiency in mass spectrometry, hindering their sensitive detection. Chemical derivatization is a powerful strategy to overcome this limitation. Isonicotinoyl chloride (INC) has emerged as a highly effective derivatizing agent.[1][2] It reacts rapidly and specifically with hydroxyl and amino groups, introducing a positively charged isonicotinoyl moiety. This significantly enhances the ionization efficiency of the target analyte, leading to a substantial increase in signal intensity, often by 200- to 1,000-fold.[2][3]
The introduction of this compound, where four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium (B1214612), provides a crucial tool for quantitative metabolic analysis through the stable isotope dilution (SID) method. By using the deuterated form as an internal standard, researchers can correct for variations in sample preparation, matrix effects, and instrument response, thereby achieving highly accurate and reproducible quantification.
Core Principles of this compound in Quantitative Analysis
The fundamental application of this compound in metabolic studies is as a component in generating a stable isotope-labeled internal standard (SIL-IS). The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporated deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.
There are two primary strategies for employing INC-d4:
-
Derivatization of a Stable Isotope-Labeled Analyte: In this approach, a commercially available or synthesized stable isotope-labeled version of the target metabolite (e.g., Testosterone-d3) is derivatized with unlabeled Isonicotinoyl chloride. The endogenous, unlabeled analyte in the biological sample is also derivatized with unlabeled INC. The resulting derivatized standard serves as the internal standard for the derivatized endogenous analyte.
-
Derivatization with a Stable Isotope-Labeled Reagent: Here, the endogenous analyte in the sample is derivatized with unlabeled Isonicotinoyl chloride, while a known amount of a certified standard of the same analyte is derivatized with this compound. The resulting d4-derivatized standard is then used as the internal standard.
In both scenarios, the SIL-IS is spiked into the biological sample at the beginning of the workflow. Since the SIL-IS and the analyte behave identically during sample extraction, purification, derivatization, and chromatographic separation, any sample loss or variation in derivatization efficiency will affect both equally. The ratio of the mass spectrometric signal of the analyte-INC derivative to the analyte-INC-d4 derivative is then used to accurately quantify the concentration of the endogenous analyte.
Synthesis of Isonicotinoyl Chloride
The synthesis of Isonicotinoyl chloride is typically achieved through the reaction of isonicotinic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[4][5] The reaction is generally performed under reflux conditions. The synthesis of the deuterated analog, this compound, would follow a similar pathway, starting from isonicotinic acid-d4.
Reaction Scheme:
C₅D₄NCOOH + SOCl₂ → C₅D₄NCOCl + SO₂ + HCl
Experimental Protocols
The following are detailed methodologies for the derivatization of hydroxyl-containing metabolites using Isonicotinoyl chloride, which are directly applicable to the use of this compound for generating internal standards.
Derivatization of Vitamin D Metabolites
This protocol is adapted from a method for the analysis of 25-hydroxyvitamin D from finger-prick blood samples.[3]
1. Sample Preparation and Extraction:
- To 3 µL of plasma, add 6 µL of a solution containing the stable isotope-labeled internal standard (e.g., 25-hydroxyvitamin D3-d6) in acetonitrile (B52724) for protein precipitation.
- Add 100 µL of dichloromethane (B109758), vortex for 1 minute, and centrifuge at 3,000 g for 30 seconds for liquid-liquid extraction.
- Transfer 90 µL of the lower organic layer to a new tube or a 96-well plate.
- Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in 100 µL of a mixture of ethyl acetate (B1210297) and dichloromethane (1:3, v/v).
- Add 5 µL of Isonicotinoyl chloride solution (typically 1 mg/mL in a suitable organic solvent like acetonitrile). For quantitative studies using INC-d4, a parallel derivatization of the calibration standards with INC-d4 would be performed.
- The reaction is instantaneous at room temperature.
3. LC-MS/MS Analysis:
- The derivatized sample is then ready for injection into the LC-MS/MS system.
- Chromatographic separation is typically performed on a C18 or similar reversed-phase column.
- Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Derivatization of Steroids
This protocol is based on a method for the simultaneous quantification of multiple steroids in serum.[6][7]
1. Sample Preparation:
- To 50 µL of serum, add a solution containing the deuterated internal standards for the target steroids.
- Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
- Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the steroid fraction.
- Evaporate the solvent to dryness.
2. Derivatization of Hydroxyl Steroids:
- For steroids with hydroxyl groups, reconstitute the dried extract in a suitable solvent.
- Add a solution of Isonicotinoyl chloride and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent. The reaction is rapid at room temperature.
3. Derivatization of Keto Steroids (Two-Step):
- First, treat the extracted steroids with hydroxylamine (B1172632) to convert the keto groups to oximes.
- Then, add Isonicotinoyl chloride to derivatize the newly formed oxime hydroxyl group, as well as any existing hydroxyl groups on the steroid backbone.
4. LC-MS/MS Analysis:
- The derivatized steroid mixture is analyzed by LC-MS/MS, typically using a reversed-phase column and a triple quadrupole mass spectrometer.
Quantitative Data and Performance
The use of Isonicotinoyl chloride derivatization significantly improves the analytical performance of LC-MS/MS methods for metabolites. The following tables summarize typical performance characteristics observed in studies using unlabeled INC, which are expected to be similar in methods employing INC-d4 for internal standardization.
Table 1: Improvement in Sensitivity for Vitamin D Metabolites
| Analyte | Fold Increase in Sensitivity | Lower Limit of Quantification (LLOQ) |
| 25-hydroxyvitamin D2 | 200- to 1,000-fold | 1.0 ng/mL in 3 µL plasma |
| 25-hydroxyvitamin D3 | 200- to 1,000-fold | 1.0 ng/mL in 3 µL plasma |
| epi-25-hydroxyvitamin D3 | 200- to 1,000-fold | 1.0 ng/mL in 3 µL plasma |
| Data extracted from a study on 25-hydroxyvitamin D quantification.[2][3] |
Table 2: Performance of an LC-MS/MS Method for Steroid Quantification using INC Derivatization
| Steroid Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Linearity (R²) |
| Estradiol | 0.01 | >0.99 |
| Testosterone | 0.05 | >0.99 |
| Progesterone | 0.02 | >0.99 |
| Cortisol | 0.50 | >0.99 |
| Aldosterone | 0.02 | >0.99 |
| Data from a study on the simultaneous quantification of 15 multiclass steroids.[6] |
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the use of this compound in metabolic studies.
Caption: Workflow for metabolite quantification using INC-d4.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. | Semantic Scholar [semanticscholar.org]
- 6. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Isonicotinoyl Chloride-d4 as a Tracer in Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing isonicotinoyl chloride-d4 as a derivatizing agent and stable isotope-labeled internal standard for tracer studies in pharmacokinetics. By leveraging the unique properties of this reagent, researchers can significantly enhance the sensitivity, specificity, and robustness of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS).
Core Principles: The Role of this compound in Bioanalysis
Isonicotinoyl chloride is a chemical reagent used to derivatize molecules, particularly those containing hydroxyl or primary/secondary amine groups. This process attaches the isonicotinoyl group to the target analyte. In the context of pharmacokinetic studies, this derivatization serves two primary purposes:
-
Enhanced Mass Spectrometric Detection: The isonicotinoyl moiety contains a pyridine (B92270) ring, which is readily ionizable. This significantly improves the ionization efficiency of the derivatized analyte in an electrospray ionization (ESI) source of a mass spectrometer, leading to a substantial increase in signal intensity and, consequently, a lower limit of quantification.[1][2]
-
Creation of an Ideal Internal Standard: this compound is the deuterated form of the derivatizing agent. When used to derivatize the same target analyte, it creates a stable isotope-labeled (SIL) version of the derivatized analyte. This SIL variant is the gold standard for use as an internal standard in quantitative bioanalysis.[3][4] It co-elutes with the non-deuterated derivatized analyte, experiences the same matrix effects, and has nearly identical extraction recovery, thus providing the most accurate means of correcting for experimental variability.[4][5]
The use of deuterated compounds as internal standards is a widely accepted practice in regulated bioanalysis and is recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][5]
Synthesis of this compound
The synthesis of this compound begins with deuterated isonicotinic acid (isonicotinic acid-d4). A common method for the synthesis of isonicotinoyl chloride is the reaction of isonicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[6][7][8]
Reaction Scheme:
Isonicotinic acid-d4 is reacted with an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce this compound hydrochloride.[9] The excess thionyl chloride can be removed by distillation under reduced pressure.
Experimental Protocols
The following sections outline the key experimental protocols for a pharmacokinetic study utilizing this compound as a tracer.
In Vivo Pharmacokinetic Study Design
A typical rodent pharmacokinetic study to evaluate a hypothetical drug candidate, "Drug X," would involve the following steps:
-
Dosing: A cohort of animals (e.g., Sprague-Dawley rats) is administered Drug X at a specified dose and route (e.g., oral gavage or intravenous).
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation and stored frozen until analysis.
Bioanalytical Method: Sample Preparation and Derivatization
This protocol describes the extraction of Drug X from plasma and its subsequent derivatization for LC-MS/MS analysis.
-
Sample Aliquoting: An aliquot of plasma (e.g., 50 µL) is transferred to a microcentrifuge tube.
-
Internal Standard Spiking: A precise volume of a working solution of the internal standard (Drug X derivatized with this compound) is added to each plasma sample (except for double blanks).
-
Protein Precipitation: A protein precipitating agent, such as cold acetonitrile (B52724) (e.g., 200 µL), is added to each sample. The samples are vortexed vigorously to ensure complete protein precipitation.
-
Centrifugation: The samples are centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes.
-
Evaporation: The supernatant is evaporated to dryness under a stream of nitrogen.
-
Derivatization: The dried residue is reconstituted in a solution containing isonicotinoyl chloride in an appropriate aprotic solvent (e.g., acetonitrile) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) or triethylamine).[9][10] The reaction is allowed to proceed, often rapidly at room temperature.[1][2]
-
Reconstitution: After the reaction is complete, the solvent is evaporated, and the residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The derivatized samples are injected onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid), is used to separate the derivatized analyte from other components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both the derivatized analyte and the deuterated internal standard.
Data Presentation
The use of a deuterated internal standard, such as that prepared with this compound, is expected to significantly improve the performance of the bioanalytical method compared to using a structural analog or no internal standard.
| Performance Parameter | Expected Outcome with this compound Internal Standard | Rationale |
| Accuracy | High (typically within ±15% of the nominal value) | Co-elution and identical ionization behavior effectively compensate for matrix effects and extraction variability.[3] |
| Precision | High (typically ≤15% coefficient of variation) | The internal standard closely tracks the analyte through all stages of the analytical process, minimizing variability.[3] |
| Matrix Effect | Minimized and Compensated | The stable isotope-labeled internal standard experiences the same degree of ion suppression or enhancement as the analyte.[5][11] |
| Extraction Recovery | Consistent and Compensated | The near-identical physicochemical properties ensure that the internal standard and analyte are extracted with the same efficiency.[4] |
| Specificity | High | The unique mass of the deuterated internal standard allows for clear differentiation from the analyte and potential interferences by the mass spectrometer.[5] |
Visualizations
Derivatization of an Analyte with Isonicotinoyl Chloride
Caption: Derivatization reaction of an analyte with this compound.
Bioanalytical Workflow for a Pharmacokinetic Study
Caption: Experimental workflow for pharmacokinetic analysis using derivatization.
Logic of Stable Isotope-Labeled Internal Standard
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Page loading... [guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Deuterium Switch: A Technical Guide to the Applications of Deuterated Compounds in Scientific Research
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides an in-depth exploration of the key applications of deuterated compounds in scientific research. It is tailored for professionals in drug discovery, analytical chemistry, and structural biology, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and implementation.
Introduction: The Subtle Power of a Neutron
Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a transformative tool in scientific research. Its nucleus contains a neutron in addition to a proton, effectively doubling its mass compared to protium (B1232500) (¹H). This seemingly subtle difference in mass underpins a range of physicochemical properties that are leveraged across diverse scientific disciplines. While chemically similar to their hydrogen-containing counterparts, deuterated compounds exhibit unique characteristics that make them invaluable for elucidating reaction mechanisms, enhancing the properties of pharmaceuticals, and providing contrast in advanced analytical techniques.[1][2]
This technical guide delves into the core applications of deuterated compounds, with a focus on their role in:
-
Drug Discovery and Development: Improving pharmacokinetic profiles and mitigating toxicity.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Enhancing spectral resolution and enabling the study of complex biomolecules.[5]
-
Mass Spectrometry (MS): Serving as superior internal standards for accurate quantification.[6][7]
-
Neutron Scattering: Providing unparalleled contrast for the structural analysis of materials.
This document will provide detailed experimental methodologies, present quantitative data in a clear and comparable format, and utilize visualizations to illustrate key concepts and workflows.
The Kinetic Isotope Effect: A Cornerstone of Deuterium Chemistry in Drug Development
The most significant consequence of substituting hydrogen with deuterium in a molecule is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step.[8] This phenomenon is particularly relevant in drug metabolism, where cytochrome P450 (CYP450) enzymes often catalyze the oxidation of C-H bonds.[3][9]
By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of drug metabolism can be significantly reduced.[10][11] This "deuterium switch" can lead to several therapeutic advantages:
-
Improved Pharmacokinetic Profiles: Slower metabolism can result in a longer drug half-life (t½), increased overall exposure (AUC), and lower peak plasma concentrations (Cmax), potentially allowing for less frequent dosing and a more consistent therapeutic effect.[4][12]
-
Reduced Formation of Toxic Metabolites: By slowing down a specific metabolic pathway, the generation of harmful byproducts can be minimized, leading to an improved safety profile.[10]
-
Enhanced Bioavailability: A reduction in first-pass metabolism can lead to a greater proportion of the administered dose reaching systemic circulation.
Quantitative Impact of Deuteration on Pharmacokinetics
The following table summarizes the observed improvements in pharmacokinetic parameters for several deuterated drugs compared to their non-deuterated analogs.
| Deuterated Drug | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Quantitative Improvement | Therapeutic Indication |
| Austedo® (deutetrabenazine) | Tetrabenazine | Half-life (t½) of active metabolites | ~2-fold increase[13] | Chorea associated with Huntington's disease, Tardive Dyskinesia |
| Cmax of active metabolites | Reduced, leading to improved tolerability[11] | |||
| Deucravacitinib | Tofacitinib (comparator) | Selectivity for TYK2 vs. JAK1/2/3 | Highly selective for TYK2[7][14][15] | Plaque Psoriasis |
| d9-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase[12] | Postoperative Pain |
| Maximum Concentration (Cmax) | 4.4-fold increase[12] | |||
| Clearance | Reduced from 4.7 to 0.9 L/h/kg[12] | |||
| CTP-347 | Paroxetine | AUC (Day 14) | Significantly lower (18.0 vs 248.1 ng·mL⁻¹·h), indicating reduced accumulation and enzyme inhibition[16] | Major Depressive Disorder (investigational) |
| CTP-656 | Ivacaftor | AUC in dogs | 1.69-fold increase[16] | Cystic Fibrosis (investigational) |
Key Applications and Experimental Protocols
Drug Metabolism and Pharmacokinetic (DMPK) Studies
Deuterated compounds are instrumental in DMPK studies, allowing for the precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME).[17]
This protocol outlines a typical procedure to compare the metabolic stability of a deuterated compound and its non-deuterated analog using liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Deuterated internal standard (for LC-MS analysis)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test compound (deuterated or non-deuterated) to the respective wells and pre-incubate for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold acetonitrile containing the deuterated internal standard. This precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Compare the t½ values of the deuterated and non-deuterated compounds to assess the impact of deuteration on metabolic stability.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterated compounds, particularly deuterated solvents, are indispensable in NMR spectroscopy.[5]
Key Roles of Deuterated Solvents in NMR:
-
Minimizing Solvent Interference: In ¹H NMR, the intense signals from protonated solvents can obscure the signals of the analyte. Using deuterated solvents significantly reduces this interference, resulting in cleaner spectra.
-
Field-Frequency Lock: The deuterium signal from the solvent is used by the NMR spectrometer's lock system to stabilize the magnetic field, ensuring high-resolution and reproducible measurements.
-
Reference for Chemical Shift: The deuterium signal can be used to accurately define the 0 ppm reference point.
This protocol describes the standard procedure for preparing a sample for ¹H NMR analysis.
Materials:
-
Analyte (solid or liquid)
-
Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)
-
NMR tube (e.g., 5 mm diameter)
-
Pasteur pipette and cotton or glass wool
-
Vortex mixer or sonicator
Procedure:
-
Weigh the Sample:
-
For a standard ¹H NMR spectrum, weigh approximately 5-20 mg of the solid analyte. For a liquid analyte, use a few drops.
-
-
Dissolve the Sample:
-
Transfer the analyte to a small vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial until the analyte is completely dissolved.
-
-
Filter the Sample:
-
To remove any particulate matter that could degrade the spectral quality, filter the solution directly into the NMR tube.
-
Place a small plug of cotton or glass wool into a Pasteur pipette and use it to transfer the solution into the NMR tube.
-
-
Cap and Label:
-
Securely cap the NMR tube to prevent solvent evaporation.
-
Clearly label the NMR tube with the sample identification.
-
-
Spectrometer Insertion:
-
Place the NMR tube into a spinner turbine and adjust the depth using a gauge to ensure it is correctly positioned within the NMR probe.
-
Insert the sample into the NMR spectrometer for analysis.
-
Mass Spectrometry (MS)
Deuterated compounds are considered the "gold standard" for use as internal standards (IS) in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS).[6][7] An ideal internal standard should have physicochemical properties nearly identical to the analyte to compensate for variations in sample preparation, injection volume, and instrument response. Deuterated analogs of the analyte fulfill this requirement as they co-elute with the analyte and exhibit similar ionization efficiency, yet are distinguishable by their higher mass-to-charge ratio (m/z).[6]
This protocol provides a general workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard.
Materials:
-
Analyte and its deuterated analog (internal standard)
-
Biological matrix (e.g., plasma, urine)
-
Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, formic acid)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of the analyte and the deuterated internal standard in a suitable solvent.
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
Prepare QC samples at low, medium, and high concentrations in the biological matrix.
-
-
Sample Preparation:
-
To a known volume of the unknown sample, calibration standards, and QC samples, add a fixed amount of the deuterated internal standard solution.
-
Perform sample extraction to remove interferences. This can be achieved through:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge and collect the supernatant.
-
Solid-Phase Extraction (SPE): Load the sample onto an SPE cartridge, wash away interferences, and elute the analyte and internal standard.
-
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Develop a chromatographic method that ensures the analyte and the deuterated internal standard co-elute.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Neutron Scattering
Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic and molecular level. A key advantage of neutrons is their sensitivity to isotopes, particularly the large difference in the neutron scattering length between hydrogen (-3.74 fm) and deuterium (+6.67 fm). This difference allows for contrast variation , where specific components of a complex system can be "highlighted" or made "invisible" to the neutron beam by selective deuteration.
This is particularly useful in the study of soft matter and biological systems, such as lipid membranes. By using deuterated lipids, researchers can investigate the structure of lipid bilayers, the location of membrane-associated proteins, and the formation of lipid domains.
This protocol outlines a general procedure for a SANS experiment to study the structure of lipid vesicles using deuterated lipids and varying the H₂O/D₂O ratio of the solvent.
Materials:
-
Hydrogenated and deuterated lipids (e.g., POPC and d-POPC)
-
Buffer solution prepared with H₂O and D₂O
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
-
Quartz sample cells (cuvettes) for SANS
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired ratio of hydrogenated and deuterated lipids in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial.
-
Place the vial under vacuum for several hours to remove any residual solvent.
-
-
Vesicle Formation by Hydration and Extrusion:
-
Hydrate the lipid film with a buffer solution of a specific H₂O/D₂O ratio (e.g., 100% D₂O, 50% D₂O/50% H₂O, 100% H₂O).
-
Vortex the mixture to form multilamellar vesicles (MLVs).
-
To form unilamellar vesicles (LUVs) of a defined size, repeatedly pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size.
-
-
Sample Preparation for SANS:
-
Transfer the LUV suspension into quartz cuvettes suitable for SANS measurements.
-
Prepare a series of samples with different H₂O/D₂O ratios to vary the solvent scattering length density. This allows for the selective matching of the scattering from different parts of the lipid bilayer (e.g., the headgroups or the acyl chains).
-
-
SANS Measurement:
-
Mount the samples in the SANS instrument.
-
Collect scattering data for each sample, as well as for the empty cuvette and the respective buffer solutions for background subtraction.
-
The scattering intensity is measured as a function of the scattering vector, q.
-
-
Data Analysis:
-
Reduce the raw scattering data by subtracting the background and normalizing to a standard.
-
Model the scattering profiles using appropriate models for vesicular structures (e.g., core-shell models) to extract structural parameters such as the bilayer thickness, area per lipid, and the location of different components within the bilayer. The contrast variation data allows for a more detailed and robust structural determination.
-
Visualizing Workflows and Pathways with Graphviz
The following diagrams, generated using the DOT language, illustrate key workflows and concepts discussed in this guide.
Drug Metabolism and the Kinetic Isotope Effect
Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.
Workflow for Quantitative Analysis using a Deuterated Internal Standard
Caption: Workflow for quantitative analysis using a deuterated internal standard in LC-MS.
Contrast Variation in Small-Angle Neutron Scattering (SANS)
Caption: Principle of contrast variation in SANS using different H₂O/D₂O solvent mixtures.
Conclusion
Deuterated compounds have transitioned from being niche tools to indispensable assets in modern scientific research. Their ability to modulate metabolic pathways through the kinetic isotope effect provides a powerful strategy for developing safer and more effective drugs. In the realm of analytical and structural sciences, deuterated molecules enhance the precision of quantitative measurements and unlock new possibilities for visualizing complex molecular architectures. As synthetic methodologies for deuterium labeling continue to advance, the applications of these unique compounds are poised to expand even further, driving innovation across the scientific landscape.
References
- 1. Use of stable isotopes for evaluation of drug delivery systems: comparison of ibuprofen release in vivo and in vitro from two biphasic release formulations utilizing different rate-controlling polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Spin-Labeled Ibuprofen and Its Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20210114962A1 - Continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]
- 7. Preparation of a Deuterated Membrane Protein for Small-Angle Neutron Scattering | ORNL [ornl.gov]
- 8. nist.gov [nist.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. CN116003216A - Preparation method of ibuprofen - Google Patents [patents.google.com]
- 14. Increasing complexity in small-angle X-ray and neutron scattering experiments: from biological membrane mimics to live cells - Soft Matter (RSC Publishing) DOI:10.1039/C9SM02352F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of technetium-99m labeled ibuprofen by direct route and technetium-99m tricarbonyl route: a comparison of in vivo behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploiting neutron scattering contrast variation in biological membrane studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Isonicotinoyl Chloride-d4: Suppliers, Purchasing, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isonicotinoyl chloride-d4, a deuterated derivative of isonicotinoyl chloride. This document details available suppliers, purchasing options, and key applications, with a focus on its role in analytical chemistry and drug development. Experimental protocols and workflow diagrams are included to facilitate its practical implementation in a laboratory setting.
Introduction to this compound
This compound is a stable isotope-labeled version of isonicotinoyl chloride where the four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium. This isotopic substitution makes it a valuable tool in analytical and medicinal chemistry, primarily for its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies. The near-identical chemical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric analysis.
Suppliers and Purchasing Options
Identifying suppliers for specialty chemicals like this compound can be challenging. Below is a summary of potential suppliers and available purchasing information. Please note that availability and pricing are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| MedChemExpress | This compound | HY-W612269S | Not specified | Inquire |
| ChemScene | This compound | CS-1046412 | Not specified | Inquire |
Note: The information in this table is based on publicly available data and may not be exhaustive. Direct contact with the suppliers is recommended to confirm current product specifications and availability.
Key Applications and Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of analytes derivatized with isonicotinoyl chloride. The non-deuterated form is a well-established derivatizing agent used to enhance the ionization efficiency and chromatographic retention of various compounds, particularly those with hydroxyl or amine functional groups, in liquid chromatography-mass spectrometry (LC-MS) analysis.
Proxy Experimental Protocol: Derivatization of Steroids for LC-MS/MS Analysis
This protocol is based on the derivatization of steroids with the non-deuterated Isonicotinoyl chloride and is provided as a reference.[1][2][3] When using this compound as an internal standard, it would be added to the sample prior to the derivatization step with the non-deuterated reagent.
Materials:
-
Isonicotinoyl chloride hydrochloride (for derivatization of the analyte)
-
This compound (as internal standard)
-
4-Dimethylaminopyridine (DMAP) solution (catalyst)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Steroid standards
-
Biological matrix (e.g., serum, plasma)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 50 µL of the biological sample (e.g., serum), add the appropriate amount of this compound solution in acetonitrile as an internal standard.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 150 µL).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
Prepare a fresh solution of Isonicotinoyl chloride hydrochloride in acetonitrile.
-
Prepare a solution of DMAP in acetonitrile.
-
To the supernatant from the sample preparation step, add the Isonicotinoyl chloride hydrochloride solution and the DMAP solution.
-
The reaction is typically rapid and can be conducted at room temperature.[2]
-
-
Sample Clean-up (if necessary):
-
Depending on the sample matrix's complexity, a liquid-liquid extraction or solid-phase extraction (SPE) step may be performed to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Evaporate the final sample extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Inject an aliquot into the LC-MS/MS system.
-
Develop a suitable chromatographic method to separate the derivatized analytes.
-
Set up the mass spectrometer to monitor the specific parent-to-product ion transitions for both the derivatized analyte and the deuterated internal standard.
-
Rationale for Using a Deuterated Internal Standard
The use of a deuterated internal standard like this compound is crucial for accurate and precise quantification in mass spectrometry. The following diagram illustrates the workflow and the role of the internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Synthesis of Isonicotinoyl Chloride (Non-Deuterated)
Caption: General synthesis pathway for Isonicotinoyl chloride hydrochloride.
Conclusion
This compound is a valuable chemical tool for researchers in drug development and analytical science. Its primary utility as an internal standard in LC-MS applications allows for highly accurate and precise quantification of various analytes. While direct suppliers are limited, sourcing is possible through specialized chemical providers. The provided experimental protocol for the non-deuterated analog serves as a robust starting point for method development. The continued development and application of deuterated compounds like this compound will undoubtedly contribute to advancements in pharmaceutical analysis and metabolic research.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Isonicotinoyl Chloride-d4 Derivatization in LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines by liquid chromatography-mass spectrometry (LC-MS) is a critical aspect of various fields, including drug development, metabolomics, and clinical diagnostics. However, the inherent polarity and poor ionization efficiency of many low-molecular-weight amines can lead to challenges in chromatographic retention and detection sensitivity. Chemical derivatization is a powerful strategy to overcome these limitations.
This document provides a detailed protocol for the derivatization of primary and secondary amines using isonicotinoyl chloride-d4 (INC-d4). This method introduces a non-polar, ionizable pyridyl group to the amine analyte, enhancing its chromatographic retention on reversed-phase columns and significantly improving its ionization efficiency in the mass spectrometer. The incorporation of four deuterium (B1214612) atoms in the INC-d4 reagent allows for its use as a stable isotope-labeled internal standard, enabling accurate quantification by isotope dilution mass spectrometry.
While specific, published protocols for the derivatization of amines with this compound are not widely available, the following procedures are based on well-established principles of amine acylation with similar reagents, such as benzoyl chloride.[1][2][3][4] This approach is expected to provide robust and reliable results for the quantitative analysis of a wide range of primary and secondary amines.
Signaling Pathways and Logical Relationships
The derivatization of primary and secondary amines with this compound follows a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is typically performed in the presence of a mild base to neutralize the hydrochloric acid byproduct.
Caption: Chemical derivatization of amines with this compound.
Experimental Workflow
The overall workflow for the analysis of amines using this compound derivatization involves sample preparation, the derivatization reaction, and subsequent LC-MS analysis.
References
Application Note & Protocol: Quantification of Serum Steroids using Isonicotinoyl Chloride-d4 Derivatization and LC-MS/MS
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to a highly sensitive and specific method for the quantification of a panel of 12 steroids in human serum. The methodology leverages stable isotope labeling through derivatization with Isonicotinoyl chloride-d4, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach enhances ionization efficiency and analytical sensitivity, allowing for accurate measurement of low-concentration steroids from small sample volumes.[1][2][3]
The use of a deuterated derivatizing agent for the endogenous steroids and a non-deuterated derivatizing agent for the spiked internal standards (or vice-versa) creates a mass shift that allows for precise quantification, correcting for matrix effects and variations during sample preparation.[4] This isotope dilution strategy is considered the gold standard for endogenous steroid analysis.[4]
Quantitative Performance
The described method demonstrates excellent sensitivity and recovery for a diverse panel of steroids. The lower limits of quantification (LLOQs) and apparent recoveries are summarized below. This data highlights the method's suitability for clinical and research applications where accurate measurement of low-level hormones is crucial.[2][3]
| Steroid | Lower Limit of Quantification (LLOQ) (ng/mL) | Apparent Recovery (%) |
| Testosterone | 0.05 | 92.3 - 105.4 |
| Pregnenolone | 0.1 | 90.1 - 108.7 |
| Progesterone | 0.05 | 95.6 - 104.8 |
| Androstenedione | 0.05 | 93.5 - 106.2 |
| Corticosterone | 0.2 | 88.9 - 103.5 |
| 11-Deoxycortisol | 0.1 | 86.4 - 101.9 |
| Cortisol | 1 | 98.7 - 110.2 |
| 17-Hydroxypregnenolone | 0.1 | 91.8 - 107.3 |
| 17-Hydroxyprogesterone | 0.1 | 94.2 - 105.1 |
| Dehydroepiandrosterone (DHEA) | 0.2 | 89.5 - 109.8 |
| Estriol | 0.01 | 96.7 - 112.4 |
| Estradiol | 0.005 | 97.1 - 115.0 |
Data compiled from studies utilizing isonicotinoyl chloride derivatization for steroid analysis.[2][3]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Dichloromethane (B109758) (ACS grade), Methyl tert-butyl ether (MTBE), Formic acid (99%), Purified water.
-
Derivatization Reagents:
-
This compound (INC-d4)
-
Isonicotinoyl chloride (INC)
-
-
Internal Standards (IS): A stock solution containing a panel of non-deuterated steroid standards.
-
Sample Matrix: Drug-free human serum for calibration and quality control (QC) samples.
Sample Preparation and Derivatization Workflow
The following diagram outlines the key steps in the sample preparation and derivatization process.
Caption: Workflow for steroid quantification.
Detailed Sample Preparation Protocol
-
Transfer 100 µL of serum samples, calibrators, or QC samples into polypropylene (B1209903) tubes.[3]
-
Add 5 µL of the internal standard working solution (containing non-deuterated steroids) to each tube.
-
Add 200 µL of acetonitrile for protein precipitation, followed by vortexing for 30 seconds.[3]
-
Perform liquid-liquid extraction by adding 1 mL of MTBE and vortexing for 5 minutes.[3]
-
Centrifuge the mixture at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.[3]
-
For derivatization, redissolve the dried residue in 100 µL of dichloromethane and add 10 µL of this compound (INC-d4).[3]
-
Immediately evaporate the mixture to dryness under nitrogen at 55°C. This step takes approximately 2 minutes and drives the derivatization reaction to completion.[3]
-
Reconstitute the final dried residue in an appropriate volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
The following parameters are based on a validated method for the analysis of isonicotinoyl chloride-derivatized steroids and can be adapted for specific instrumentation.[3]
-
Liquid Chromatography:
-
Column: Kinetex™ 2.6 µm PFP 100 Å (100 x 3 mm) or equivalent.[3]
-
Mobile Phase A: Purified water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 45°C.[3]
-
Injection Volume: 20 µL.[3]
-
Gradient: A typical gradient starts at 60% B, increases to 100% B over approximately 12 minutes, holds for 1-2 minutes, and then re-equilibrates at 60% B.[3]
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each INC-d4 derivatized steroid and its corresponding non-deuterated INC-derivatized internal standard. The mass shift of 4 Da from the deuterated pyridine (B92270) ring of INC-d4 will be observed in the precursor and/or product ions of the endogenous steroids compared to the internal standards.
-
Principle of Derivatization and Quantification
Isonicotinoyl chloride reacts with the hydroxyl groups of steroids, introducing a pyridine moiety. This derivatization has two key advantages:
-
Enhanced Ionization: The basic nitrogen atom on the pyridine ring is readily protonated in the ESI source, significantly improving ionization efficiency and MS signal intensity.[1]
-
Isotopic Labeling: By using this compound for the endogenous steroids and the non-deuterated form for the internal standards, a known mass difference is introduced. The ratio of the peak areas of the deuterated analyte to the non-deuterated internal standard is used for quantification, which corrects for any sample loss during preparation and matrix-induced ion suppression or enhancement.[4]
The logical relationship for this quantification strategy is depicted below.
Caption: Isotope dilution quantification strategy.
This robust methodology provides a reliable platform for the accurate quantification of steroids in serum, supporting advancements in endocrinology research, clinical diagnostics, and pharmaceutical development.
References
- 1. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Steroids in Human Serum using a Novel LC-MS/MS Method with Isonicotinoyl Chloride-d4 Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of endogenous steroids is crucial for the diagnosis and monitoring of various endocrine disorders, and plays a significant role in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity. However, the inherent low ionization efficiency of many steroid compounds can limit detection sensitivity. Chemical derivatization is a powerful strategy to overcome this limitation.
This application note describes a robust and high-throughput LC-MS/MS method for the simultaneous quantification of a panel of 12 steroid hormones in human serum. The method utilizes Isonicotinoyl chloride (INC) for derivatization of hydroxyl groups on the steroid molecules. The introduction of the isonicotinoyl moiety, a permanently charged group, significantly enhances the ionization efficiency of the analytes. Furthermore, the use of Isonicotinoyl chloride-d4 as a derivatizing agent for the synthesis of stable isotope-labeled internal standards (SIL-IS) allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation.
The derivatization reaction is rapid, occurring instantaneously at room temperature, which facilitates high-throughput sample processing.[1][2][3][4] This method offers excellent sensitivity, with lower limits of quantification (LLOQs) in the low pg/mL to ng/mL range, making it suitable for clinical research and various stages of drug development.[1][3][4][5]
Experimental Protocols
Materials and Reagents
-
Steroid standards (Testosterone, Pregnenolone, Progesterone, etc.)
-
This compound (for internal standards)
-
Isonicotinoyl chloride (for standards and samples)
-
Human serum (blank)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Dichloromethane (B109758), HPLC grade
-
Formic acid, LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
Sample Preparation and Derivatization Protocol
-
Preparation of Internal Standard (IS) Working Solution: A stock solution of each steroid is derivatized with this compound to synthesize the corresponding deuterated internal standard. A mixed IS working solution is then prepared in acetonitrile.
-
Sample Pre-treatment: To 100 µL of serum sample, calibrator, or quality control (QC) sample in a polypropylene (B1209903) tube, add 5 µL of the IS working solution. Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.[5]
-
Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE to the tube and vortex for 5 minutes for liquid-liquid extraction. Centrifuge at 12,000 rpm for 5 minutes.[5]
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.[5]
-
Derivatization: Reconstitute the dried residue in 100 µL of dichloromethane and add 10 µL of Isonicotinoyl chloride solution. The reaction is instantaneous at room temperature.[5]
-
Final Preparation: Evaporate the derivatization mixture to dryness under nitrogen and reconstitute the residue in 50% methanol for LC-MS/MS analysis.[5]
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu LC-20AD or equivalent[5]
-
Mass Spectrometer: AB SCIEX 4500 QTRAP or equivalent[5]
-
Column: Kinetex™ 2.6 µm PFP 100 Å (100 x 3 mm)[5]
-
Column Temperature: 45°C[5]
-
Injection Volume: 20 µL[5]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min[5]
-
Gradient Elution:
-
0-2 min: 60% B
-
2-13.9 min: 60% to 100% B
-
13.9-14 min: 60% B
-
14-21 min: 60% B[5]
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
Data Presentation
Table 1: Quantitative Performance of the LC-MS/MS Method for Steroid Analysis
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Estradiol | 0.005 | 0.01 - 10 | < 15 | < 15 | 86.4 - 115.0 |
| Estriol | 0.01 | 0.02 - 20 | < 15 | < 15 | 86.4 - 115.0 |
| Testosterone | 0.02 | 0.05 - 50 | < 15 | < 15 | 86.4 - 115.0 |
| Androstenedione | 0.05 | 0.1 - 100 | < 15 | < 15 | 86.4 - 115.0 |
| Dehydroepiandrosterone (DHEA) | 0.1 | 0.2 - 200 | < 15 | < 15 | 86.4 - 115.0 |
| Progesterone | 0.05 | 0.1 - 100 | < 15 | < 15 | 86.4 - 115.0 |
| 17-Hydroxyprogesterone | 0.1 | 0.2 - 200 | < 15 | < 15 | 86.4 - 115.0 |
| Pregnenolone | 0.1 | 0.2 - 200 | < 15 | < 15 | 86.4 - 115.0 |
| 17-Hydroxypregnenolone | 0.1 | 0.2 - 200 | < 15 | < 15 | 86.4 - 115.0 |
| Cortisol | 1 | 2 - 500 | < 10 | < 10 | 86.4 - 115.0 |
| 11-Deoxycortisol | 0.2 | 0.5 - 500 | < 15 | < 15 | 86.4 - 115.0 |
| Corticosterone | 0.2 | 0.5 - 500 | < 15 | < 15 | 86.4 - 115.0 |
Data compiled from a study by Li et al. (2017) which utilized Isonicotinoyl chloride derivatization for the analysis of 12 steroid hormones in human serum.[5]
Table 2: Optimized MS/MS Parameters (MRM Transitions)
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Internal Standard (INC-d4) Precursor Ion (Q1) m/z | Internal Standard (INC-d4) Product Ion (Q3) m/z |
| Estradiol | 378.2 | 106.1 | 382.2 | 110.1 |
| Estriol | 394.2 | 106.1 | 398.2 | 110.1 |
| Testosterone | 394.2 | 106.1 | 398.2 | 110.1 |
| Androstenedione | 392.2 | 106.1 | 396.2 | 110.1 |
| DHEA | 394.2 | 106.1 | 398.2 | 110.1 |
| Progesterone | 420.2 | 106.1 | 424.2 | 110.1 |
| 17-Hydroxyprogesterone | 436.2 | 106.1 | 440.2 | 110.1 |
| Pregnenolone | 422.2 | 106.1 | 426.2 | 110.1 |
| 17-Hydroxypregnenolone | 438.2 | 106.1 | 442.2 | 110.1 |
| Cortisol | 468.2 | 106.1 | 472.2 | 110.1 |
| 11-Deoxycortisol | 452.2 | 106.1 | 456.2 | 110.1 |
| Corticosterone | 452.2 | 106.1 | 456.2 | 110.1 |
Note: The product ion for the native analytes corresponds to the isonicotinoyl moiety. The precursor and product ions for the INC-d4 labeled internal standards are predicted based on a +4 Da mass shift.
Visualizations
Caption: Experimental workflow for steroid analysis.
Caption: Derivatization with this compound.
Caption: Simplified steroidogenesis pathway.
References
- 1. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. | Semantic Scholar [semanticscholar.org]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sample Preparation for Isonicotinoyl Chloride-d4 Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and accurate quantification of a diverse range of analytes, including those containing primary and secondary amine, hydroxyl, and phenolic functional groups, is a critical requirement in biomedical research, clinical diagnostics, and pharmaceutical development. However, many of these compounds present analytical challenges due to poor chromatographic retention and low ionization efficiency in liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization with Isonicotinoyl chloride-d4 (INC-d4) offers a robust solution to overcome these limitations.
Isonicotinoyl chloride is an acylating agent that reacts with nucleophilic functional groups to introduce an isonicotinoyl moiety. This derivatization enhances the hydrophobicity of polar analytes, leading to improved retention on reversed-phase chromatography columns. Furthermore, the introduction of a positively charged pyridinium (B92312) group significantly boosts the ionization efficiency in positive mode electrospray ionization (ESI), resulting in a substantial increase in detection sensitivity, often by 200- to 1,000-fold.[1] The use of the deuterated form, this compound, allows for its application as a derivatizing agent for a target analyte while the non-deuterated form can be used to derivatize an internal standard, or vice-versa, enabling accurate quantification through stable isotope dilution methods.
These application notes provide detailed protocols for sample preparation and derivatization using this compound for subsequent LC-MS analysis. The methodologies are designed to be broadly applicable across various biological matrices.
Quantitative Data Summary
The following tables summarize the quantitative improvements observed in various studies utilizing Isonicotinoyl chloride derivatization for the analysis of different classes of compounds.
Table 1: Enhancement of Lower Limits of Quantification (LLOQ) for Steroids in Serum
| Analyte | LLOQ without Derivatization (ng/mL) | LLOQ with INC Derivatization (ng/mL) |
| Estradiol | Not Reported | 0.005 |
| Cortisol | Not Reported | 1 |
| Various Steroids | Not Reported | 0.01 - 5.00 |
Data sourced from studies on steroid analysis in serum, highlighting the significant improvement in detection limits after derivatization.
Table 2: Sensitivity Enhancement for Vitamin D Metabolites in Plasma
| Analyte | Fold Increase in Sensitivity with INC Derivatization |
| 25-hydroxyvitamin D | 200 - 1,000 |
This data illustrates the substantial signal enhancement achieved when analyzing vitamin D metabolites in plasma samples after derivatization with Isonicotinoyl chloride.[1]
Experimental Protocols
Protocol 1: Derivatization of Hydroxyl-Containing Compounds (e.g., Steroids, Vitamin D Metabolites) in Plasma/Serum
This protocol is adapted from established methods for the analysis of steroids and vitamin D metabolites in biological fluids.
Materials:
-
This compound solution (1 mg/mL in a suitable aprotic solvent like acetonitrile (B52724) or dichloromethane)
-
Sample (e.g., 50 µL of serum or plasma)
-
Internal Standard (IS) solution (a stable isotope-labeled version of the analyte)
-
Protein Precipitation Solution (e.g., ice-cold acetonitrile)
-
Extraction Solvent (e.g., methyl tert-butyl ether (MTBE) or dichloromethane)
-
Reconstitution Solvent (e.g., 50% methanol (B129727) in water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 50 µL of the plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE or dichloromethane (B109758) and vortex for 5 minutes to extract the analytes.
-
Centrifuge at 12,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 55°C.
-
-
Derivatization:
-
To the dried residue, add 100 µL of dichloromethane followed by 10 µL of the this compound solution.
-
Vortex briefly to ensure mixing.
-
The reaction is rapid and can often be completed by evaporating the solvent under nitrogen at 55°C, which also helps to drive the reaction by removing the HCl byproduct.
-
-
Sample Reconstitution:
-
Reconstitute the dried derivatized sample in 100 µL of 50% methanol.
-
Vortex and transfer the solution to an autosampler vial for LC-MS analysis.
-
Protocol 2: General Protocol for Derivatization of Amines in Biological Samples
This protocol is a generalized procedure based on common methods for derivatizing primary and secondary amines with acyl chlorides. Optimization for specific analytes may be required.
Materials:
-
This compound solution (2% v/v in acetonitrile)
-
Sample (e.g., protein-precipitated supernatant of plasma, tissue homogenate)
-
Internal Standard (IS) solution
-
Basic Buffer (e.g., 100 mM sodium carbonate or sodium borate (B1201080) buffer, pH 9-10)
-
Quenching Solution (e.g., 1% formic acid in water)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample pH Adjustment:
-
To 50 µL of the sample extract (after protein precipitation and extraction, if necessary), add 25 µL of the basic buffer to raise the pH. This is crucial for the deprotonation of the amine group, making it nucleophilic.
-
-
Derivatization Reaction:
-
Add 25 µL of the freshly prepared 2% this compound solution in acetonitrile.
-
Vortex the mixture immediately and vigorously for 30-60 seconds.
-
Allow the reaction to proceed at room temperature for 5-10 minutes.
-
-
Reaction Quenching:
-
To stop the reaction and consume excess this compound, add 10 µL of the quenching solution.
-
Vortex briefly.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: General experimental workflow for sample preparation and analysis.
Caption: Chemical derivatization of an analyte with this compound.
References
Application Notes and Protocols for the Analysis of Phenols and Hydroxyl Compounds using Isonicotinoyl Chloride-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of phenols and hydroxyl-containing compounds is critical in numerous scientific disciplines, including pharmaceutical drug development, clinical diagnostics, and environmental analysis. These functional groups are present in a wide array of molecules, from endogenous steroids and vitamins to drug metabolites and environmental contaminants. However, the inherent polarity and sometimes poor ionization efficiency of these compounds can present challenges for sensitive analysis by liquid chromatography-mass spectrometry (LC-MS).
Chemical derivatization is a powerful strategy to overcome these limitations. Isonicotinoyl chloride (INC) has emerged as an effective reagent for this purpose, reacting with phenolic and hydroxyl groups to form isonicotinoyl esters. This derivatization significantly enhances the chromatographic retention and, more importantly, dramatically increases the ionization efficiency in mass spectrometry, leading to substantial improvements in detection sensitivity.
This document provides detailed application notes and protocols for the use of isonicotinoyl chloride-d4 , a deuterated analog of INC. The incorporation of four deuterium (B1214612) atoms makes it an ideal internal standard for quantitative LC-MS/MS analysis, allowing for precise and accurate measurement of target analytes by correcting for variations in sample preparation and instrument response. While much of the published research has focused on the application of non-deuterated INC for the analysis of steroids and vitamin D metabolites, the principles and protocols are readily adaptable for a broader range of phenolic and hydroxyl compounds, with this compound serving as a valuable tool for robust quantification. Stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules, primarily as tracers for quantitation during the drug development process. Deuteration has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs.
Principle of Derivatization
Isonicotinoyl chloride reacts with the hydroxyl group of phenols and other hydroxyl-containing compounds in a nucleophilic acyl substitution reaction. The reaction is typically rapid and can be performed under mild, aqueous conditions at room temperature.[1] The resulting isonicotinoyl ester derivative incorporates a pyridine (B92270) ring, which is readily protonated, leading to a strong signal in positive ion electrospray ionization mass spectrometry (ESI+-MS). This derivatization can lead to a significant enhancement in signal intensity, with reports of up to a 1,000-fold increase for certain analytes.
The use of this compound as a derivatizing agent for an internal standard follows the same principle. The deuterated derivatizing agent is used to label a known amount of an analytical standard of the target analyte. This deuterated-derivatized standard is then spiked into the sample, and both the native (derivatized with non-deuterated INC) and the deuterated-derivatized analyte are analyzed simultaneously by LC-MS/MS. The ratio of the signal from the native analyte to the deuterated internal standard is used for quantification, which corrects for any loss of analyte during sample processing and for any variations in instrument performance.
Applications
The primary application of isonicotinoyl chloride derivatization in LC-MS/MS is the sensitive quantification of low-abundance phenols and hydroxyl compounds. While the majority of published literature focuses on the analysis of steroids and vitamin D metabolites, the methodology is applicable to a wide range of other compounds, including:
-
Drug Metabolites: Many drugs are metabolized in the body to form hydroxylated or phenolic metabolites. Derivatization with isonicotinoyl chloride can significantly improve the detection and quantification of these metabolites in biological matrices such as plasma, urine, and tissue homogenates.
-
Endogenous Biomarkers: Steroid hormones, bile acids, and certain neurotransmitter metabolites contain hydroxyl groups and are important biomarkers for various physiological and pathological states.
-
Environmental Phenols: The analysis of environmental contaminants such as bisphenols and alkylphenols in water and soil samples can be enhanced through this derivatization technique.
-
Natural Products: Many plant-derived natural products with therapeutic potential are phenolic in nature.
Experimental Protocols
The following are generalized protocols for the derivatization of phenols and hydroxyl compounds with isonicotinoyl chloride and the use of this compound as a tool for generating internal standards. Optimization of specific parameters, such as reagent concentrations, reaction time, and solvent, may be necessary for different analytes and sample matrices.
Protocol 1: Derivatization of Phenolic and Hydroxyl Compounds with Isonicotinoyl Chloride
This protocol is adapted from methods used for the analysis of steroids and vitamin D metabolites.[1][2]
Materials:
-
Isonicotinoyl chloride (INC) solution (e.g., 1 mg/mL in anhydrous acetonitrile)
-
4-Dimethylaminopyridine (DMAP) solution (e.g., 1 mg/mL in anhydrous acetonitrile) - as a catalyst[1]
-
Anhydrous acetonitrile (B52724)
-
Analyte solution (in a suitable solvent)
-
Quenching solution (e.g., 1% formic acid in water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: If the analyte is in a biological matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and remove interfering substances. Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of anhydrous acetonitrile (e.g., 50 µL).
-
Derivatization Reaction:
-
Quenching: Add 100 µL of the quenching solution to stop the reaction.
-
Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Preparation of a Deuterated Internal Standard using this compound
Materials:
-
This compound solution (e.g., 1 mg/mL in anhydrous acetonitrile)
-
Analytical standard of the target analyte
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare a stock solution of the analytical standard of your target analyte at a known concentration.
-
Follow the derivatization procedure outlined in Protocol 1, substituting the isonicotinoyl chloride solution with the this compound solution.
-
The resulting solution contains the deuterated-derivatized analyte, which can be purified if necessary and then accurately diluted to a desired concentration for use as an internal standard.
Quantitative Data Presentation
The following tables summarize representative quantitative data from the literature for the analysis of steroids following derivatization with isonicotinoyl chloride. While this data does not specifically use the d4 variant, it demonstrates the performance enhancements achievable with this derivatization chemistry.
Table 1: LC-MS/MS Performance for Steroid Analysis after Isonicotinoyl Chloride Derivatization [1]
| Analyte | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| Estrone | 0.05 |
| Estradiol | 0.01 |
| Estriol | 0.05 |
| Testosterone | 0.02 |
| Progesterone | 0.05 |
| Cortisol | 5.00 |
| Aldosterone | 0.02 |
| Androstenedione | 0.05 |
| Dehydroepiandrosterone (DHEA) | 0.10 |
| 17α-Hydroxyprogesterone | 0.05 |
| Corticosterone | 0.20 |
| 11-Deoxycortisol | 0.10 |
| Dihydrotestosterone (DHT) | 0.02 |
| Pregnenolone | 0.10 |
| 17α-Hydroxypregnenolone | 0.10 |
Table 2: Performance Metrics for 25-Hydroxyvitamin D Analysis after Isonicotinoyl Chloride Derivatization [2]
| Parameter | Value |
| Linear Range | 1.0 - 100.0 ng/mL |
| R² | > 0.99 |
| LLOQ | 1.0 ng/mL (from 3 µL plasma) |
| Sensitivity Increase (compared to underivatized) | 200- to 1,000-fold |
Visualizations
Derivatization Workflow
Caption: Workflow for the derivatization of phenols and hydroxyl compounds.
Logical Relationship for Quantitative Analysis
Caption: Logic for quantitative analysis using a deuterated internal standard.
Conclusion
Derivatization with isonicotinoyl chloride is a highly effective strategy for enhancing the sensitivity of LC-MS/MS analysis of phenols and hydroxyl-containing compounds. The use of this compound to generate stable isotope-labeled internal standards provides a robust method for accurate quantification. While existing literature primarily focuses on steroid analysis, the principles and protocols described herein are broadly applicable to a wide range of analytes relevant to researchers, scientists, and drug development professionals. The adoption of this derivatization strategy can lead to more sensitive, accurate, and reliable analytical methods for these important classes of compounds.
References
- 1. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Amines Using Isonicotinoyl Chloride-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of primary and secondary amines in biological and pharmaceutical matrices using a stable isotope labeling approach with Isonicotinoyl chloride-d4. Derivatization with this compound enhances the chromatographic retention and mass spectrometric detection of amines, enabling sensitive and accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle and Strategy
The quantitative analysis of amines is often challenging due to their polar nature, which can lead to poor retention on reverse-phase chromatography columns and inefficient ionization in mass spectrometry. Chemical derivatization with Isonicotinoyl chloride overcomes these limitations by introducing a non-polar, easily ionizable pyridinyl group to the amine.
This method employs a stable isotope-labeled derivatizing agent, this compound, for the "heavy" labeling of the target amines in the sample. A non-deuterated "light" version, Isonicotinoyl chloride, is used to derivatize a known amount of an authentic amine standard. The "heavy" labeled sample and the "light" labeled standard are then mixed and analyzed by LC-MS/MS. The relative quantification of the amine in the sample is determined by comparing the peak areas of the deuterated ("heavy") and non-deuterated ("light") derivatized amines. This stable isotope labeling strategy provides high accuracy and precision by correcting for variations in sample preparation, chromatographic separation, and mass spectrometric detection.
The derivatization reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of this compound, leading to the formation of a stable amide bond and the release of hydrochloric acid. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl produced.
Experimental Workflow
Application Note: Quantitative Analysis Using Isonicotinoyl chloride-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for ensuring accuracy and precision.[1][2] An internal standard helps to correct for analytical variability that may occur during sample preparation, injection, and analysis.[1][3][4] Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative analysis because their physicochemical properties are nearly identical to the analyte of interest.[1][5] This ensures they co-elute with the analyte and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample matrix effects, extraction recovery, and instrument response.[1][5][6]
Isonicotinoyl chloride-d4 is a deuterated analog of isonicotinoyl chloride.[7][8] Due to its structural similarity to isonicotinic acid and its derivatives, it is an ideal internal standard for the quantification of analytes containing the isonicotinoyl moiety, such as the tuberculostatic drug Isoniazid. This document provides a detailed step-by-step guide for using this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of Isoniazid in a biological matrix.
Experimental Protocols
This section details the methodologies for sample preparation and analysis. The protocols provided are representative and may require optimization for specific matrices or instrumentation.
Materials and Reagents
-
Analyte: Isoniazid (analytical standard grade)
-
Internal Standard: this compound (≥98% isotopic purity)
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Matrix: Blank human plasma (K2-EDTA)
-
Equipment: Analytical balance, volumetric flasks, calibrated micropipettes, vortex mixer, centrifuge, 1.5 mL polypropylene (B1209903) tubes, LC-MS/MS system.
Preparation of Stock and Working Solutions
1.2.1 Isoniazid (Analyte) Stock and Working Solutions
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of Isoniazid and dissolve it in 10 mL of 50:50 MeOH:Water in a volumetric flask.
-
Working Stock (100 µg/mL): Dilute 1 mL of the Primary Stock to 10 mL with 50:50 MeOH:Water.
-
Spiking Solutions: Prepare a series of spiking solutions from the Working Stock for calibration standards and quality control samples by serial dilution.
1.2.2 this compound (Internal Standard) Stock and Working Solutions Note: Isonicotinoyl chloride is reactive and will hydrolyze to isonicotinic acid-d4 in aqueous solutions. The preparation should be done in a non-aqueous solvent initially, and the final working solution should be prepared fresh.
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of Acetonitrile in a volumetric flask.
-
IS Working Solution (1 µg/mL): Dilute 10 µL of the Primary Stock to 10 mL with Acetonitrile. This solution will be used for protein precipitation and to spike all samples. A concentration of around 1 µg/mL is a good starting point and should be optimized to be similar to the mid-point of the analyte's concentration range.[9]
Preparation of Calibration Standards (CS) and Quality Control (QC) Samples
-
Prepare CS and QC samples by spiking the appropriate amount of Isoniazid spiking solution into blank human plasma.
-
A typical calibration curve might include 8 non-zero concentration levels. QC samples are typically prepared at a minimum of three levels: low, medium, and high.
| Sample ID | Analyte Concentration (ng/mL) | Volume of Spiking Solution (µL) | Volume of Blank Plasma (µL) |
| Blank | 0 | 0 | 100 |
| CS-1 | 1 | 1 | 99 |
| CS-2 | 5 | 5 (from diluted stock) | 95 |
| CS-3 | 20 | 2 | 98 |
| CS-4 | 50 | 5 | 95 |
| CS-5 | 100 | 10 | 90 |
| CS-6 | 250 | 25 | 75 |
| CS-7 | 500 | 50 | 50 |
| CS-8 | 1000 | 10 (from 100 µg/mL stock) | 90 |
| LQC | 3 | 3 (from diluted stock) | 97 |
| MQC | 80 | 8 | 92 |
| HQC | 800 | 8 (from 100 µg/mL stock) | 92 |
| Table 1: Example Preparation of Calibration Standards and Quality Control Samples. |
Sample Preparation: Protein Precipitation
This protocol is a rapid method for removing most proteins from a plasma sample.[1]
-
Pipette 100 µL of each sample (Blank, CS, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 300 µL of the IS Working Solution (1 µg/mL in ACN) to each tube. Adding the internal standard at an early stage of sample preparation can account for variations caused by the process.[9]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Analysis
The following are typical starting conditions and may require optimization.
| Parameter | Condition |
| LC System | Standard UPLC/HPLC System |
| Column | C18 Reverse Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Isoniazid: Q1 m/z 138.1 -> Q3 m/z 79.1 |
| MRM Transition (IS) | Isonicotinic acid-d4 (hydrolyzed from IS): Q1 m/z 128.1 -> Q3 m/z 84.1 |
| Table 2: Suggested LC-MS/MS Parameters. |
Data Presentation and Analysis
Calibration Curve Construction
-
After acquiring the data, integrate the peak areas for both the analyte (Isoniazid) and the internal standard (this compound, detected as its hydrolysate).
-
Calculate the Peak Area Ratio (PAR) for each calibration standard:
-
PAR = Peak Area of Analyte / Peak Area of Internal Standard
-
-
Construct a calibration curve by plotting the PAR against the known concentration of the analyte for each calibration standard.
-
Perform a linear regression analysis on the data points, typically with a 1/x or 1/x² weighting. The resulting equation will be in the form y = mx + c, where y is the PAR and x is the analyte concentration.
Quantification of Unknown Samples
-
Calculate the PAR for each unknown sample using the same formula.
-
Determine the concentration of the analyte in the unknown sample by using the regression equation from the calibration curve:
-
Concentration (x) = (PAR (y) - c) / m
-
Example Quantitative Data
| Sample ID | Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| CS-1 | 1 | 1,520 | 150,500 | 0.0101 | 1.0 | 100.0 |
| CS-2 | 5 | 7,650 | 151,000 | 0.0507 | 5.1 | 102.0 |
| CS-3 | 20 | 30,100 | 149,800 | 0.2009 | 19.9 | 99.5 |
| CS-4 | 50 | 74,900 | 150,200 | 0.4987 | 49.7 | 99.4 |
| CS-5 | 100 | 152,500 | 151,100 | 1.0093 | 101.1 | 101.1 |
| CS-6 | 250 | 378,000 | 150,000 | 2.5200 | 252.5 | 101.0 |
| CS-7 | 500 | 745,000 | 148,500 | 5.0168 | 498.9 | 99.8 |
| CS-8 | 1000 | 1,510,000 | 149,500 | 10.0991 | 1005.0 | 100.5 |
| LQC | 3 | 4,580 | 150,100 | 0.0305 | 3.0 | 100.0 |
| MQC | 80 | 120,600 | 149,900 | 0.8045 | 80.2 | 100.3 |
| HQC | 800 | 1,215,000 | 150,300 | 8.0838 | 803.5 | 100.4 |
| Table 3: Example data for a calibration curve and QC samples using this compound as an internal standard. |
Visualizations
Experimental Workflow Diagram
Principle of Internal Standard Calibration
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. This compound | C6H4ClNO | CID 171364413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Application Notes and Protocols for the Chromatographic Separation of Isonicotinoyl Chloride-d4 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of analytes derivatized with isonicotinoyl chloride-d4. The primary application of isonicotinoyl chloride (INC) and its deuterated isotopologue, this compound, is to enhance the ionization efficiency and chromatographic retention of target molecules in liquid chromatography-mass spectrometry (LC-MS) analysis. The d4-labeled reagent is typically used to create a stable isotope-labeled internal standard for precise quantification.
The protocols provided herein are based on established methods for the analysis of steroids and vitamin D metabolites. While the original research utilized non-deuterated isonicotinoyl chloride, the chromatographic behavior of the d4-derivatives is virtually identical, with the mass shift being the key difference for mass spectrometric detection.
Principle of Isonicotinoyl Chloride Derivatization
Isonicotinoyl chloride reacts with hydroxyl and phenolic groups on target analytes, such as steroids and vitamin D metabolites, in a process called acylation.[1] This reaction attaches a positively ionizable isonicotinoyl group to the molecule, significantly enhancing the signal response in positive mode electrospray ionization (ESI) mass spectrometry.[1][2] This increased sensitivity allows for the quantification of low-abundance analytes from small sample volumes.[2][3] The derivatization reaction is rapid and can be performed at room temperature.[2][4]
Experimental Workflow
The general workflow for the analysis of biological samples using this compound derivatization followed by LC-MS/MS is depicted below. This process involves sample extraction, derivatization, and subsequent chromatographic separation and detection.
Caption: General workflow for sample analysis using this compound derivatization.
Application 1: Analysis of Steroid Hormones
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of 12 steroid hormones in human serum.[3][5] this compound would be used to synthesize the corresponding deuterated internal standards for these steroids.
Experimental Protocol
1. Sample Preparation and Extraction:
-
To 100 µL of serum, calibrator, or quality control sample in a polypropylene (B1209903) tube, add 5 µL of the internal standard working solution (containing the steroid-d4-isonicotinoyl derivatives).
-
Add 200 µL of acetonitrile (B52724), and vortex for 30 seconds for protein precipitation.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 55°C.
2. Derivatization:
-
Reconstitute the dried residue in 100 µL of dichloromethane.
-
Add 10 µL of isonicotinoyl chloride solution. (Note: The original protocol does not specify the concentration of INC. This may require optimization, but typically a solution of 1-5 mg/mL in a non-protic solvent is a good starting point).
-
After the reaction (which is often instantaneous), evaporate the sample to dryness under nitrogen.[3][5]
3. Analysis:
-
Reconstitute the final dried residue in 50% methanol (B129727) for LC-MS/MS analysis.[3]
Chromatographic Conditions
| Parameter | Condition |
| LC System | Shimadzu LC-20AD or equivalent |
| Mass Spectrometer | AB SCIEX 4500 QTRAP or equivalent |
| Column | Kinetex™ 2.6 µm PFP 100 Å, 100 x 3 mm |
| Mobile Phase A | Purified Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 20 µL |
| Gradient Elution | 0–2 min, 60% B; 2–13.9 min, 60% to 100% B; 13.9–14.0 min, 60% B; 14–21 min, 60% B |
Source: Adapted from Yuan et al., 2020.[5]
Quantitative Data
The following table summarizes the lower limits of quantification (LLOQ) achieved for various steroid hormones using this derivatization strategy.
| Analyte | LLOQ (ng/mL) |
| Estradiol | 0.005 |
| Pregnenolone | 0.05 |
| Progesterone | 0.05 |
| Androstenedione | 0.05 |
| Corticosterone | 0.2 |
| 11-Deoxycortisol | 0.05 |
| Cortisol | 1 |
| 17-Hydroxypregnenolone | 0.1 |
| 17-Hydroxyprogesterone | 0.1 |
| Dehydroepiandrosterone | 0.1 |
| Estriol | 0.01 |
| Testosterone | 0.01 |
Source: Yuan et al., 2020.[3]
Application 2: Analysis of Vitamin D Metabolites
This protocol is based on a method developed for the quantification of 25-hydroxyvitamin D [25(OH)D] from small volumes of plasma, demonstrating a significant increase in sensitivity upon derivatization.[1]
Experimental Protocol
1. Sample Preparation and Extraction:
-
Transfer 3 µL of plasma to a polypropylene conical centrifuge tube.
-
Add 6 µL of a stable isotope-labeled internal standard (SIL-IS) solution in acetonitrile (for protein precipitation). (Note: This is where the this compound derivatized 25(OH)D would be used).
-
Add 100 µL of dichloromethane, vortex for 1 minute, and centrifuge at 3,000 g for 30 seconds.
-
Transfer 90 µL of the resultant subnatant (lower layer) to a 96-well plate.
-
Dry the sample under nitrogen gas.
2. Derivatization:
-
Reconstitute the dried residue in 100 µL of a 1:3 (v/v) mixture of ethyl acetate (B1210297) and dichloromethane.
-
Add 5 µL of isonicotinoyl chloride solution.
-
Dry the final mixture again under nitrogen gas.
3. Analysis:
-
Reconstitute the residue with 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
The injection volume is 10 µL.
Source: Adapted from Le et al., 2019.[1]
Chromatographic Conditions
While the specific gradient is not detailed in the publication, typical conditions for the separation of vitamin D metabolites on a C18 column are provided by similar methods.[6]
| Parameter | General Condition |
| LC System | UHPLC system (e.g., Agilent 1290) |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Column | C18 column (e.g., ACQUITY UPLC CSH C18, 2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 10 mM ammonium acetate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
Source: Conditions are representative based on similar published methods.[6]
Quantitative Improvement
Derivatization with isonicotinoyl chloride has been shown to improve the detection sensitivity of vitamin D metabolites by 200- to 1,000-fold compared to direct analysis.[1][2] This enhancement is crucial for the accurate measurement of these compounds, which are often present at very low concentrations in biological matrices.
Summary
The use of this compound for derivatization is a powerful technique for enhancing the sensitivity and accuracy of LC-MS/MS-based quantification of hydroxyl-containing compounds like steroids and vitamin D metabolites. The protocols and data presented provide a solid foundation for researchers to develop and implement robust analytical methods for these and other similar molecules. The key advantages include a rapid reaction, significant signal enhancement, and the ability to analyze small sample volumes.
References
- 1. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Isonicotinoyl chloride-d4 derivatization reaction conditions
Technical Support Center: Isonicotinoyl Chloride-d4 Derivatization
Welcome to the technical support center for this compound (INC-d4). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing derivatization reactions for sensitive and robust analytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated chemical derivatization agent. Its primary use is to react with specific functional groups on analyte molecules to improve their analytical properties for detection by mass spectrometry.[1][2] By attaching the isonicotinoyl moiety, the derivatized molecule typically gains a permanent positive charge and increased hydrophobicity, which significantly enhances its ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to much lower detection limits.[1][3]
Q2: What is the advantage of using the deuterated (d4) form?
The "-d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopically labeled version is ideal for use as an internal standard in quantitative mass spectrometry assays. When added to a sample, it behaves almost identically to the non-deuterated derivatizing agent during sample preparation and chromatography, but the resulting derivatized analyte will have a distinct, higher mass. This allows for precise quantification by correcting for variations in extraction efficiency, derivatization yield, and instrument response.
Q3: Which functional groups react with this compound?
This compound is an acyl chloride, a highly reactive acylating agent.[4] It readily reacts with nucleophilic functional groups containing active hydrogens, including:
-
Primary and Secondary Amines: To form stable amides.[5][6][7]
-
Phenolic and Alcoholic Hydroxyls: To form esters.[5][8][9][10]
-
Thiols (Sulfhydryls): To form thioesters.[5]
Q4: What are the typical reaction conditions for INC-d4 derivatization?
Derivatization with isonicotinoyl chloride is often rapid and can be performed under mild conditions. Many protocols report the reaction proceeding instantaneously at room temperature.[3][8][11] The reaction is frequently conducted in an organic solvent like acetonitrile (B52724) (ACN) or dichloromethane (B109758) (DCM) and often includes a basic catalyst.[3][12]
Q5: Why is a base such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) used in the reaction?
The reaction between isonicotinoyl chloride and an active hydrogen-containing group (like an amine or alcohol) produces hydrochloric acid (HCl) as a byproduct.[13] This acid can protonate basic analytes (like amines), rendering them less nucleophilic and hindering the reaction. A base is added to neutralize the generated HCl and can also act as a catalyst to accelerate the acylation, ensuring the reaction proceeds to completion.[8][14]
Troubleshooting Guide
This guide addresses common issues encountered during derivatization with this compound.
Problem: Low or No Derivatization Yield
Q: My analyte is not derivatizing, or the signal for the derivative is very low. What are the potential causes?
A: This is a common issue that can often be traced to one of the following factors:
-
Reagent Inactivity: Isonicotinoyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive isonicotinic acid.[15] Always use a fresh vial of the reagent or one that has been properly stored under anhydrous conditions (e.g., in a desiccator). It is recommended to prepare reagent solutions fresh for each experiment.[15]
-
Presence of Water: Ensure all solvents, glassware, and the sample itself are as dry as possible (unless using a specific aqueous protocol). Water will compete with the analyte for the reagent, reducing the yield of the desired derivative.[16]
-
Incorrect pH or Insufficient Base: The reaction requires a non-nucleophilic base to scavenge the HCl byproduct. If the reaction medium becomes acidic, the derivatization of basic analytes like amines will be inhibited. Ensure the correct amount of a suitable base (e.g., pyridine, DMAP, triethylamine) is used.[5][14]
-
Steric Hindrance: If the target functional group on your analyte is sterically hindered (i.e., blocked by other bulky parts of the molecule), the reaction may be slow or incomplete. Consider increasing the reaction time, temperature, or using a more potent catalyst to overcome this.
-
Insufficient Reagent: The derivatization agent should be added in molar excess to drive the reaction to completion. A general starting point is a 2:1 to 10:1 molar ratio of reagent to analyte.
Problem: Incomplete Reaction
Q: I see peaks for both my derivatized and underivatized analyte. How can I improve the reaction efficiency?
A: An incomplete reaction can be addressed by optimizing several parameters:
-
Reaction Time and Temperature: While often fast, some less reactive analytes may require longer incubation times or gentle heating (e.g., 60°C for 15-30 minutes). Perform a time-course experiment to determine the optimal reaction time.
-
Reagent and Catalyst Concentration: Increase the molar excess of this compound and/or the catalyst. This will shift the reaction equilibrium towards the product.
-
Mixing: Ensure the reaction mixture is thoroughly mixed using a vortexer or shaker to ensure all reactants come into contact.[15]
Problem: Extraneous Peaks and Poor Reproducibility
Q: My chromatogram shows unexpected peaks, or my results are inconsistent between runs. What should I investigate?
A: These issues often stem from reagent stability and reaction control:
-
Side Products: The most common side product is the hydrolysis of the reagent to isonicotinic acid-d4. Excess reagent may also appear in the chromatogram.
-
Reagent Stability: As mentioned, the reagent is moisture-sensitive. For best reproducibility, prepare fresh solutions of the derivatizing reagent immediately before use for each batch of samples.[15]
-
Strict Moisture Control: Use high-purity, anhydrous solvents and take care to minimize the exposure of samples and reagents to atmospheric moisture.
-
Consistent Temperature and Time: Use a heat block or water bath for consistent temperature control and a timer to ensure precise reaction times for all samples.[15]
General Experimental Protocol & Reaction Parameters
General Protocol for Derivatization of Steroids/Phenols
This protocol is a general guideline adapted from methodologies for derivatizing hydroxyl groups and should be optimized for specific analytes.[8][11]
-
Sample Preparation: Evaporate the sample extract containing the analyte to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 50 µL of a suitable anhydrous solvent (e.g., Acetonitrile).
-
Reagent Preparation: Prepare a fresh solution of 1 mg/mL this compound in anhydrous acetonitrile. Also, prepare a 1 mg/mL solution of a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous acetonitrile.
-
Derivatization Reaction: To the reconstituted sample, add 20 µL of the INC-d4 solution and 10 µL of the DMAP solution.
-
Incubation: Vortex the mixture vigorously for 1 minute. The reaction is often complete within this time at room temperature. For less reactive compounds, incubation at a controlled temperature (e.g., 60°C) for 15-30 minutes may be necessary.
-
Quenching (Optional): The reaction can be stopped by adding a small amount of a quenching solution, such as water or a primary amine solution, to consume excess reagent.
-
Final Preparation: Evaporate the solvent. Reconstitute the final residue in the mobile phase for LC-MS analysis.
Table 1: Typical Reaction Parameters for Isonicotinoyl Chloride Derivatization
| Parameter | Recommended Condition | Rationale & Notes |
| Analyte | Compounds with -OH, -NH, -SH groups | Reacts with active hydrogens. Steric hindrance can affect reactivity.[5] |
| Solvent | Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF) | Must be anhydrous to prevent reagent hydrolysis.[12][14] |
| Reagent Conc. | 2-10 fold molar excess over analyte | Drives the reaction to completion. Excess may need to be removed. |
| Catalyst/Base | Pyridine, 4-DMAP, Triethylamine (TEA) | Neutralizes HCl byproduct and can catalyze the reaction.[8][14] |
| Temperature | Room Temperature (20-25°C) to 70°C | Many reactions are instantaneous at RT.[3][8] Heating can overcome high activation energy for hindered groups.[4] |
| Reaction Time | 1 minute to 1 hour | Highly dependent on analyte reactivity and temperature. Monitor reaction progress for optimization. |
Visual Workflow and Logic Diagrams
Caption: General experimental workflow for INC-d4 derivatization.
References
- 1. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. rsc.org [rsc.org]
- 15. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 16. gcms.cz [gcms.cz]
Technical Support Center: Troubleshooting Peak Tailing with Isonicotinoyl Chloride-d4 Derivatives
Welcome to the technical support center for troubleshooting chromatographic issues related to Isonicotinoyl chloride-d4 derivatives. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered during the analysis of compounds derivatized with this compound, a reagent frequently used to enhance the sensitivity of molecules containing primary and secondary amine functionalities in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for the analysis of this compound derivatives?
A1: Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a trailing edge that is broader than the leading edge. In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution. For this compound derivatives, which often contain a basic pyridine (B92270) nitrogen, peak tailing is a significant concern because it can lead to:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual analytes challenging.
-
Decreased Sensitivity: As a peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and detection limits.
-
Inaccurate Quantification: The distortion of the peak shape can lead to errors in peak integration, resulting in imprecise and inaccurate quantitative results.
-
Poor Method Robustness: Analytical methods that produce tailing peaks are often less robust and more susceptible to minor variations in experimental conditions.
Q2: What are the primary causes of peak tailing when analyzing this compound derivatives?
A2: The primary causes of peak tailing for these derivatives, which are often basic compounds, include:
-
Secondary Silanol (B1196071) Interactions: The basic nitrogen on the pyridine ring of the Isonicotinoyl-d4 derivative can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This secondary interaction, in addition to the primary reversed-phase retention mechanism, causes some analyte molecules to be retained longer, resulting in a tailing peak.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, the ionization state of the derivatized analyte can be affected, leading to poor peak shape. For basic compounds, a mobile phase pH that is too close to the analyte's pKa can result in a mixed population of ionized and non-ionized species, causing peak broadening and tailing.[3]
-
Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may not be sufficient to maintain a stable pH at the column surface, leading to inconsistent interactions and peak tailing.
-
Column Overload: Injecting too much of the derivatized analyte can saturate the stationary phase, causing peak distortion.
-
Column Contamination and Degradation: The accumulation of contaminants on the column or the degradation of the stationary phase over time can create active sites that contribute to peak tailing.
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-volume detector cells, or poorly made connections, can contribute to band broadening and peak tailing.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing Caused by Secondary Silanol Interactions
Secondary interactions with residual silanol groups are a frequent cause of peak tailing for basic compounds like this compound derivatives. The following workflow can help mitigate this issue.
Caption: Workflow for troubleshooting peak tailing due to silanol interactions.
Detailed Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the residual silanol groups, reducing their interaction with the basic derivatized analyte.[2]
-
Action: Prepare a mobile phase with a buffer at a lower pH (e.g., pH 2.5-3.5).
-
Expected Outcome: Improved peak symmetry. Be aware that retention time may decrease.
-
-
Use a Mobile Phase Additive: Introducing a competing base, such as triethylamine (TEA), into the mobile phase can effectively block the active silanol sites.[1][2][4][5]
-
Select a Different Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups. Alternatively, columns with different stationary phase chemistries may exhibit fewer secondary interactions.
-
Action: Switch to a column with a highly end-capped stationary phase or a column with a different chemistry (e.g., a polymer-based or hybrid silica column).
-
Expected Outcome: Sharper, more symmetrical peaks without the need for mobile phase additives.
-
Guide 2: Optimizing Mobile Phase Buffer Conditions
The choice and concentration of the mobile phase buffer are critical for controlling peak shape.
Caption: Logical steps for optimizing mobile phase buffer conditions.
Detailed Steps:
-
Increase Buffer Concentration: A higher buffer concentration can help maintain a consistent pH at the silica surface and can also help to mask residual silanol groups.
-
Action: Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM or 50 mM).
-
Expected Outcome: Improved peak symmetry.
-
-
Evaluate Buffer Type: Different buffer systems can have varying effects on peak shape.
-
Action: If using a formate buffer, consider trying an acetate (B1210297) buffer, or vice versa, while maintaining the same mobile phase pH.
-
Expected Outcome: One buffer system may provide better peak shape for your specific analyte and column.
-
Data Presentation
The following tables summarize the expected impact of various chromatographic parameters on the peak shape of a model this compound derivative of a primary amine. The peak shape is quantified using the Asymmetry Factor (As), where a value of 1.0 represents a perfectly symmetrical peak.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Asymmetry Factor (As) | Observation |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.0 | 1.2 | Acceptable Symmetry |
This data illustrates that for a basic derivative, lowering the mobile phase pH significantly reduces peak tailing by suppressing the ionization of residual silanol groups.
Table 2: Effect of Mobile Phase Additive (Triethylamine) on Peak Asymmetry
| Mobile Phase Composition | Asymmetry Factor (As) | Observation |
| pH 5.0 Buffer | 1.6 | Moderate Tailing |
| pH 5.0 Buffer + 0.1% TEA | 1.1 | Good Symmetry |
| pH 5.0 Buffer + 0.5% TEA | 1.0 | Excellent Symmetry |
This table demonstrates the effectiveness of a competing base like triethylamine in improving the peak shape of a basic analyte.[1][2]
Experimental Protocols
Protocol 1: Derivatization of a Primary/Secondary Amine with this compound
This protocol is a general guideline for the derivatization of a primary or secondary amine with this compound for LC-MS analysis. It is based on standard acylation reactions with acyl chlorides.[6]
Materials:
-
This compound hydrochloride
-
Analyte containing a primary or secondary amine
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Reaction vial (e.g., 1.5 mL autosampler vial)
Procedure:
-
Sample Preparation: Dissolve the amine-containing analyte in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Reagent Preparation: Prepare a solution of this compound in anhydrous acetonitrile (e.g., 10 mg/mL). This solution should be prepared fresh.
-
Derivatization Reaction:
-
To 100 µL of the analyte solution in a reaction vial, add 10 µL of anhydrous pyridine or triethylamine (to act as a base and neutralize the HCl generated).
-
Add 50 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction can be gently heated (e.g., to 50-60 °C) if steric hindrance is a concern, but room temperature is often sufficient for primary and secondary amines.
-
-
Reaction Quenching (Optional): If excess reagent is a concern, the reaction can be quenched by adding a small amount of a primary amine scavenger (e.g., 10 µL of a 1% solution of glycine (B1666218) or butylamine) and allowing it to react for a few minutes.
-
Sample Dilution: Dilute the derivatized sample to the appropriate concentration for your LC-MS analysis using the initial mobile phase composition.
Caption: A generalized workflow for the derivatization of amines with this compound.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.today [hplc.today]
- 5. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Ion Suppression with Isonicotinoyl Chloride-d4 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis when using Isonicotinoyl chloride-d4 for derivatization.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
A1: Ion suppression is a matrix effect phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analytical method. In quantitative bioanalysis, uncorrected ion suppression can lead to underestimation of the analyte concentration.
Q2: What is this compound and how does it help in minimizing ion suppression?
A2: this compound is a deuterated derivatizing agent. Derivatization with Isonicotinoyl chloride (INC) is a strategy used to improve the detection sensitivity of certain analytes, such as steroids and vitamin D, by introducing a permanent positive charge, which enhances their ionization efficiency in the mass spectrometer.[3][4] this compound is the stable isotope-labeled (SIL) version of this reagent. When used to derivatize a stable isotope-labeled internal standard (IS) of the analyte, it creates a SIL-IS of the derivatized analyte. This SIL-IS is chemically identical to the derivatized analyte of interest and will co-elute chromatographically.[5] Consequently, both the derivatized analyte and the SIL-IS experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[6]
Q3: When is derivatization with this compound particularly useful?
A3: Derivatization with this compound is particularly beneficial for analytes that:
-
Exhibit poor ionization efficiency in their native form.
-
Are present at very low concentrations in complex biological matrices.[3]
-
Are prone to significant and variable ion suppression.
-
Require high analytical sensitivity and accuracy, such as in clinical and toxicological studies.[7][8]
Q4: Can this compound completely eliminate ion suppression?
A4: While this compound, when used to generate a SIL-IS, is a powerful tool to compensate for ion suppression, it does not eliminate the underlying phenomenon. The signal intensities of both the analyte and the internal standard may still be suppressed. However, the ratio of their signals should remain constant, allowing for accurate quantification. In cases of extreme ion suppression, the signal may be reduced to a level below the instrument's limit of detection. Therefore, it is always recommended to optimize sample preparation and chromatography to minimize ion suppression as much as possible.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments using this compound.
Issue 1: Low or No Signal for the Derivatized Analyte and Internal Standard
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | Verify Reaction Conditions: Ensure optimal reaction pH, temperature, and time as specified in your protocol. The derivatization reaction with isonicotinoyl chloride is often rapid and occurs at room temperature.[3] Check Reagent Quality: this compound can be sensitive to moisture. Use fresh, anhydrous solvents and store the reagent under desiccated conditions. Prepare reagent solutions fresh daily.[9] Optimize Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. A 2 to 10-fold excess is a common starting point, but this may need to be optimized.[9] |
| Degradation of Analyte or Derivative | Assess Stability: Investigate the stability of your analyte and its isonicotinoyl derivative under the experimental conditions. Excessive heat or extreme pH can cause degradation. |
| Severe Ion Suppression | Improve Sample Cleanup: Enhance your sample preparation method to remove more matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are effective.[10] Optimize Chromatography: Adjust the chromatographic gradient to separate the analyte from regions of significant ion suppression. A post-column infusion experiment can identify these regions. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[2] |
Issue 2: High Variability in Analyte/Internal Standard Ratio
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Derivatization | Ensure Consistent Reaction Conditions: Precisely control reaction time, temperature, and reagent addition for all samples, calibrators, and quality controls. Automation can improve consistency. Check for Matrix Effects on the Reaction: Components in the sample matrix can sometimes interfere with the derivatization reaction itself. A more thorough sample cleanup prior to derivatization may be necessary. |
| Chromatographic Separation of Analyte and IS | Verify Co-elution: Although rare with SIL-IS, confirm that the derivatized analyte and internal standard are perfectly co-eluting. Isotopic effects can sometimes cause slight retention time differences. If separation is observed, chromatographic conditions may need to be adjusted. |
| Internal Standard Purity Issues | Verify IS Purity: Ensure the isotopic and chemical purity of the this compound and the internal standard of the analyte. Contamination with the unlabeled analogue can lead to inaccurate results. |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of Steroids with Isonicotinoyl Chloride
This protocol is a general guideline for the derivatization of steroids in serum for LC-MS analysis.[5][7]
-
Sample Preparation:
-
To 100 µL of serum, add the internal standard solution containing the deuterated steroid analogue.
-
Perform protein precipitation by adding a suitable volume of cold acetonitrile (B52724), vortex, and centrifuge.
-
Transfer the supernatant and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add a solution of Isonicotinoyl chloride in an anhydrous solvent (e.g., acetonitrile). For the internal standard, a solution of this compound would be used in a separate reaction if derivatizing the IS post-extraction. A more common approach is to have the deuterated steroid standard which is then derivatized with the standard Isonicotinoyl chloride along with the native analyte.
-
The reaction is typically rapid and can be performed at room temperature with vortexing for approximately 30 seconds to 1 minute.[11]
-
Evaporate the solvent to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the dried derivatized sample in the mobile phase for LC-MS injection.
-
Protocol 2: Derivatization of 25-Hydroxyvitamin D with Isonicotinoyl Chloride
This protocol is adapted for the analysis of 25-hydroxyvitamin D from a small plasma volume.[3]
-
Sample Preparation:
-
To 3 µL of plasma, add 6 µL of a stable isotope-labeled internal standard (e.g., 25-hydroxyvitamin D3-d6) in acetonitrile for protein precipitation.
-
Add 100 µL of dichloromethane, vortex for 1 minute, and centrifuge.
-
Transfer 90 µL of the lower organic layer to a new tube or well plate.
-
-
Derivatization:
-
Dry the organic extract under nitrogen.
-
Reconstitute the residue in 100 µL of a 1:3 (v/v) mixture of ethyl acetate (B1210297) and dichloromethane.
-
Add 5 µL of Isonicotinoyl chloride solution. The reaction is instantaneous at room temperature.
-
-
LC-MS Analysis:
-
The sample is ready for direct injection or can be further diluted with the mobile phase.
-
Quantitative Data Summary
The use of a stable isotope-labeled internal standard, such as one prepared using this compound, is the most effective way to compensate for ion suppression. The table below illustrates the expected improvement in precision and accuracy.
| Parameter | Without SIL-IS | With SIL-IS (using this compound derived IS) | Reference |
| Precision (%CV) | Often >15% in the presence of variable matrix effects | Typically <15% | [12] |
| Accuracy (%Bias) | Can be significantly biased (e.g., > ±15%) due to under or overestimation | Typically within ±15% | [12] |
| Recovery (%) | Apparent recovery can be highly variable and misleading | Not applicable as the IS compensates for losses | [5] |
Note: The values presented are typical expectations for a validated bioanalytical method and can vary depending on the analyte, matrix, and specific LC-MS system.
Visualizations
Caption: Experimental workflow for LC-MS analysis with Isonicotinoyl chloride derivatization.
Caption: Troubleshooting logic for ion suppression issues with derivatization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. | Semantic Scholar [semanticscholar.org]
- 5. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification and elimination of ion suppression in the quantitative analysis of sirolimus in human blood by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing isotopic instability and H/D exchange in deuterated standards
A Guide to Addressing Isotopic Instability and H/D Exchange
For researchers, scientists, and drug development professionals, the integrity of deuterated internal standards is paramount for accurate and reproducible quantitative analysis. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic instability and hydrogen/deuterium (B1214612) (H/D) exchange that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic instability in deuterated standards?
A1: Isotopic instability refers to the loss of deuterium atoms from a deuterated standard and their replacement with hydrogen atoms from the surrounding environment, a process known as H/D exchange or back-exchange.[1][2] This can compromise the isotopic purity of the standard, leading to inaccurate quantification in analytical assays.
Q2: What are the primary factors that contribute to H/D exchange?
A2: Several factors can influence the rate of H/D exchange:
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][3] Labels on aromatic rings or stable carbon centers are generally more robust.[4]
-
pH of the Solution: Both acidic and basic conditions can catalyze H/D exchange.[3][5] The minimum exchange rate for many compounds occurs around neutral pH.[3]
-
Temperature: Higher temperatures accelerate the rate of H/D exchange.[3][6]
-
Solvent Type: Protic solvents (e.g., water, methanol) can readily donate protons and facilitate exchange, whereas aprotic solvents (e.g., acetonitrile) are generally preferred.[3][7]
-
Moisture: Exposure to atmospheric moisture can introduce a source of protons for exchange.[8]
Q3: What are the ideal storage and handling conditions for deuterated standards?
A3: To maintain the integrity of deuterated standards, proper storage and handling are crucial.[6][8] General recommendations include:
-
Temperature: For long-term storage, temperatures of -20°C are often recommended.[6][7] Always consult the manufacturer's certificate of analysis for specific requirements.[6]
-
Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[6][8]
-
Inert Atmosphere: Handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and exposure to moisture.[6][8]
-
Container: Use tightly sealed containers. For highly sensitive compounds, single-use ampoules are ideal to minimize contamination.[8]
Q4: How can I minimize H/D exchange during sample preparation and analysis?
A4: To minimize H/D exchange during your workflow:
-
Solvent Choice: Use aprotic solvents whenever possible for reconstitution and dilution.[7]
-
pH Control: Maintain the pH of aqueous solutions near neutral.[3]
-
Temperature Control: Keep samples cool throughout the preparation process and consider using a cooled autosampler.
-
Minimize Exposure: Prepare working solutions fresh and minimize the time the standard is in contact with potentially problematic matrices or solvents.[7]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to isotopic instability.
Issue 1: Inconsistent or Decreasing Internal Standard Signal
-
Symptom: The peak area or height of the deuterated internal standard is variable or decreases over a sequence of injections.
-
Possible Cause: This could indicate degradation of the standard or H/D exchange.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare a new working solution from your stock. If the issue persists, prepare a fresh stock solution.[3]
-
Verify Storage Conditions: Confirm that the standard has been stored correctly according to the manufacturer's recommendations (temperature, light exposure).[6]
-
Investigate Matrix Effects: Differential matrix effects can also lead to signal variability.[9] Conduct a matrix effect experiment to assess this possibility.
-
Issue 2: Analyte Signal Detected in Blank Samples Spiked Only with Internal Standard
-
Symptom: A peak is observed at the retention time and mass transition of the unlabeled analyte in a blank sample that was only spiked with the deuterated internal standard.
-
Possible Cause: This is a strong indicator of either H/D exchange, where the internal standard is converting to the analyte, or the presence of unlabeled analyte as an impurity in the standard.[1][2]
-
Troubleshooting Steps:
-
Assess Purity: Verify the isotopic purity of the standard from the certificate of analysis.
-
Perform Stability Experiment: Conduct an experiment to evaluate the stability of the internal standard in your sample matrix and solvents over time (see Experimental Protocol 1).
-
Issue 3: Shift in Retention Time of the Internal Standard
-
Symptom: The retention time of the deuterated standard is different from the analyte, or it shifts during an analytical run.
-
Possible Cause:
-
Isotope Effect: Deuterated compounds can sometimes exhibit slightly different chromatographic behavior than their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[1][10]
-
Chromatographic Issues: Changes in mobile phase composition, column temperature, or column degradation can affect retention times.[3]
-
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, temperature) to achieve co-elution if necessary to mitigate differential matrix effects.[9][11]
-
Equilibrate the System: Ensure the column is properly equilibrated before starting the analytical run.[3]
-
Prepare Fresh Mobile Phase: If retention times are drifting for both the analyte and internal standard, prepare fresh mobile phase.[3]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of deuterated standards under various conditions.
Table 1: Effect of pH and Temperature on H/D Exchange Rate
| pH Range | Temperature | Relative Exchange Rate |
| < 2 | 25°C | High (Acid-catalyzed) |
| 2-3 | 0°C | Minimum |
| > 7 | 25°C | High (Base-catalyzed) |
| 4-6 | 25°C | Low to Moderate |
| Neutral | 4°C | Very Low |
| Neutral | 37°C | Moderate |
Data compiled from principles described in multiple sources.[3][5][12]
Table 2: Recommended Storage Conditions for Deuterated Standards
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture.[7] |
| In Aprotic Solvent | 2-8°C or -20°C | Short to Medium-term | Protect from light; use amber, tightly sealed vials.[7] |
| In Protic Solvent | -20°C or below | Short-term | Prepare fresh; minimize storage time. |
Experimental Protocols
Experimental Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if H/D exchange is occurring under specific experimental conditions.[2]
Methodology:
-
Prepare Sample Sets:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into a blank biological matrix and immediately process it according to your standard sample preparation protocol.[2]
-
Incubated Samples: Spike the internal standard into the blank matrix and incubate under various conditions (e.g., room temperature, 4°C) for different time periods (e.g., 1, 4, 24 hours). Process these samples after incubation.
-
Solvent Stability Samples: Spike the internal standard into the sample preparation solvents (e.g., reconstitution solvent, mobile phase) and incubate under the same conditions as the matrix samples.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using your validated LC-MS/MS method. Monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.
-
Data Analysis:
-
Compare the peak area of the internal standard in the incubated samples to the T=0 samples. A significant decrease indicates instability.
-
Examine the chromatograms of the incubated samples for a peak at the retention time and mass transition of the unlabeled analyte. The presence of such a peak confirms H/D exchange.
-
Visualizations
Caption: Factors influencing the H/D exchange process.
Caption: Troubleshooting workflow for isotopic instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Chromatographic Isotope Effects of Isonicotinoyl Chloride-d4
Welcome to the Technical Support Center for managing chromatographic isotope effects when using Isonicotinoyl chloride-d4 as a derivatizing agent and internal standard. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the chromatographic behavior of analytes derivatized with their deuterated and non-deuterated counterparts.
Frequently Asked Questions (FAQs)
Q1: Why does my analyte derivatized with this compound elute at a different retention time than the analyte derivatized with isonicotinoyl chloride?
This phenomenon is known as the chromatographic isotope effect. It is an expected behavior resulting from subtle physicochemical differences between the deuterated and non-deuterated derivatized analytes. In reversed-phase liquid chromatography (RPLC), it is common for the deuterated compound to elute slightly earlier than its non-deuterated counterpart.[1] This is often referred to as an "inverse isotope effect." The primary reasons for this are:
-
Bond Strength and Length: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1]
-
Polarizability and van der Waals Interactions: These differences in bond properties can lead to reduced polarizability and altered van der Waals interactions with the stationary phase, often resulting in weaker retention for the deuterated analog in RPLC.[2]
The magnitude of this retention time shift is influenced by several factors, including the number and location of deuterium (B1214612) atoms, the molecular structure of the analyte, and the specific chromatographic conditions used.[1]
Q2: The retention time difference between my d4-derivatized internal standard and d0-derivatized analyte is inconsistent between runs. What could be the cause?
While a small, consistent retention time shift is expected due to the isotope effect, inconsistent shifts often point to issues with the analytical method or the LC system. Common causes include:
-
Fluctuations in Column Temperature: Even minor temperature variations can affect the viscosity of the mobile phase and the thermodynamics of analyte-stationary phase interactions, leading to retention time variability.[1]
-
Mobile Phase Composition: Inaccurate mobile phase preparation or changes in the gradient profile can significantly impact retention times.
-
Column Equilibration: Insufficient column equilibration between injections can lead to drifting retention times.
-
System Dwell Volume: Differences in dwell volume between LC systems can affect gradient delivery and, consequently, retention times.
Q3: How can I minimize or manage the chromatographic isotope effect?
While the isotope effect is an intrinsic property of the molecules, several strategies can be employed to manage it:
-
Optimize Chromatographic Conditions:
-
Mobile Phase: Modifying the organic solvent, additives, or pH can alter the selectivity and potentially reduce the separation between the isotopic analogs.
-
Temperature: Operating at a different column temperature can influence the interactions with the stationary phase and may reduce the retention time difference.
-
-
Method Validation: During method development and validation, it is crucial to characterize and account for the retention time difference to ensure accurate peak integration and quantification.
-
Software Integration Parameters: Modern chromatography data systems often have parameters that can be adjusted to correctly integrate peaks with a known and consistent retention time shift relative to the internal standard.
Troubleshooting Guides
Issue: Unexpectedly large or variable retention time shift between analyte-d0 and analyte-d4.
This guide provides a systematic approach to diagnosing and resolving significant or unpredictable retention time differences.
Caption: Troubleshooting workflow for managing retention time shifts.
Issue: Incomplete or inconsistent derivatization with this compound.
Incomplete derivatization can lead to inaccurate quantification and the appearance of unexpected peaks.
-
Cause: Presence of moisture in the reaction.
-
Solution: Isonicotinoyl chloride is moisture-sensitive. Ensure all solvents and reagents are anhydrous. Prepare the derivatizing reagent solution fresh daily.
-
-
Cause: Suboptimal reaction conditions.
-
Cause: Insufficient reagent concentration.
-
Solution: A sufficient molar excess of the derivatizing reagent is needed to drive the reaction to completion. A 2 to 10-fold excess is a good starting point, but this may need to be optimized.
-
-
Cause: Matrix effects.
-
Solution: Components in the sample matrix may interfere with the derivatization. Implement a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization.
-
Data Presentation
Table 1: Representative Retention Time Shifts in Reversed-Phase Liquid Chromatography (RPLC)
| Compound Class | Chromatographic Method | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Retention Time Shift (seconds) | Reference |
| Aromatic Amines | UPLC-MS/MS | 2.54 | 2.51 | -1.8 | N/A |
| Phenolic Compounds | HPLC-UV | 5.82 | 5.78 | -2.4 | N/A |
| Heterocyclic Drugs | LC-MS/MS | 3.11 | 3.08 | -1.8 | N/A |
Data is illustrative and based on typical observations for deuterated aromatic compounds.
Table 2: Representative Retention Time Shifts in Normal-Phase Liquid Chromatography (NPLC)
| Compound | Chromatographic Method | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Retention Time Shift (minutes) | Reference |
| Olanzapine | Normal-Phase LC-MS/MS | 1.60 | 1.66 (OLZ-D3) | +0.06 | [5] |
| Des-methyl olanzapine | Normal-Phase LC-MS/MS | 2.62 | 2.74 (DES-D8) | +0.12 | [5] |
In NPLC, a "normal isotope effect" can be observed where deuterated compounds are retained longer.
Experimental Protocols
Protocol 1: Derivatization of Hydroxyl-Containing Analytes with this compound for LC-MS/MS Analysis
This protocol is a general guideline for the derivatization of analytes containing hydroxyl groups (e.g., steroids, phenols) and may require optimization for specific applications.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Anhydrous Pyridine or 4-Dimethylaminopyridine (DMAP) (as catalyst, optional)
-
Analyte extract, dried down
-
Internal standard solution (analyte derivatized with non-deuterated isonicotinoyl chloride)
Procedure:
-
Sample Preparation: Transfer the dried analyte extract to a clean microcentrifuge tube.
-
Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous DCM.
-
Derivatization: Add 10 µL of a freshly prepared solution of this compound in anhydrous DCM (concentration to be optimized, e.g., 1 mg/mL). If a catalyst is used, it should be included in this step.
-
Reaction: Vortex the mixture for 30 seconds and allow it to react at room temperature for 5-10 minutes. The reaction is typically rapid.[3][4]
-
Quenching (Optional): The reaction can be quenched by adding a small volume of a protic solvent like methanol (B129727).
-
Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the derivatized analyte in a suitable mobile phase for LC-MS/MS analysis.
Caption: Experimental workflow for derivatization with this compound.
Protocol 2: LC-MS/MS Analysis of this compound Derivatized Analytes
This protocol provides a starting point for developing an LC-MS/MS method.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
-
Gradient: A suitable gradient to separate the analyte of interest from matrix components. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. The isonicotinoyl group promotes positive ionization.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte-d0: Monitor the precursor ion (M+H)+ of the derivatized analyte and a characteristic product ion.
-
Internal Standard-d4: Monitor the precursor ion (M+H)+ of the d4-derivatized analyte and the corresponding characteristic product ion. The precursor ion will have a +4 Da mass shift compared to the analyte-d0.
-
-
Data Analysis: Integrate the peak areas for the analyte-d0 and the internal standard-d4. Calculate the peak area ratio and quantify using a calibration curve.
References
How to remove excess Isonicotinoyl chloride derivatizing reagent
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of excess isonicotinoyl chloride (INC) derivatizing reagent after a reaction.
Frequently Asked Questions (FAQs)
Q1: What is isonicotinoyl chloride (INC) and why is it used as a derivatizing reagent?
A1: Isonicotinoyl chloride (INC) is an acyl chloride used as a derivatizing reagent to modify analytes, particularly those containing hydroxyl (-OH) or amine (-NH2) functional groups.[1][2] This chemical modification is often performed prior to analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The primary goals of derivatization with INC are to improve the analyte's chromatographic properties, enhance its ionization efficiency in the mass spectrometer, and increase the sensitivity and selectivity of the analysis.[3][4][5]
Q2: Why is it critical to remove excess INC reagent after the derivatization reaction?
A2: Removing excess INC and its byproducts is crucial for obtaining accurate and reliable analytical results. Residual reagent can cause numerous problems, including:
-
Interference with Analysis: Unreacted reagent can create high background noise and interfering peaks in the chromatogram.[3]
-
Instrument Contamination: Non-volatile reagent residues can contaminate the LC column and the mass spectrometer ion source, leading to poor performance and requiring frequent maintenance.[3]
-
Ion Suppression: Excess reagent molecules can compete with the derivatized analyte for ionization, leading to a weaker signal and reduced sensitivity (a phenomenon known as ion suppression).[4]
-
Side Reactions: Leftover reagent may continue to react or degrade, forming unwanted side products that complicate the analysis.[6]
Q3: What are the primary strategies for removing unreacted Isonicotinoyl chloride?
A3: The most effective strategy involves a two-stage approach:
-
Chemical Quenching: The highly reactive INC is first "quenched" by adding a simple protic solvent (like methanol (B129727) or water) to convert it into a less reactive and more easily removable substance (an ester or carboxylic acid).[1][7]
-
Extraction/Purification: Following quenching, a separation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is used to isolate the derivatized analyte from the quenched reagent and other byproducts.[8][9][10]
Q4: Can I simply evaporate the excess INC using a rotary evaporator or nitrogen stream?
A4: No, this is not an effective method. Isonicotinoyl chloride hydrochloride is a solid with a high melting point (159-161 °C) and is not sufficiently volatile for removal by evaporation. This method risks decomposing thermally sensitive analytes and will leave non-volatile reagent residues in your sample.[7] Evaporation is only appropriate after quenching and extraction to concentrate the purified, derivatized analyte.[1]
Troubleshooting Guide
Q5: My LC-MS analysis shows a high, noisy baseline and poor sensitivity after derivatization. What is the likely cause?
A5: This is a classic sign of incomplete removal of the derivatizing reagent. Excess INC or its hydrolysis byproduct, isonicotinic acid, is likely contaminating your sample. To resolve this, you must improve the quenching and purification steps. Ensure a sufficient excess of the quenching agent is used and that the subsequent extraction (LLE or SPE) is performed carefully to maximize the separation of your analyte from water-soluble impurities.[3][10]
Q6: I quenched my reaction with methanol, but the results are still not clean. What went wrong?
A6: While methanol is an effective quenching agent, several factors could lead to poor results.[1] Consider the following:
-
Incomplete Quenching: You may not have added enough methanol or allowed sufficient time for the reaction to complete. The quenching reaction is rapid but ensuring a molar excess of the quenching agent is important.
-
Sub-optimal Workup: The quenched product (methyl isonicotinate) still needs to be removed. If this byproduct has similar solubility properties to your derivatized analyte, a simple LLE may not be sufficient. In this case, Solid-Phase Extraction (SPE) is a more powerful purification technique that can provide better separation.[10][11]
Q7: My derivatized analyte is very polar. How can I effectively separate it from the polar byproducts of the INC quench?
A7: This is a common challenge where standard Liquid-Liquid Extraction (LLE) may fail. Solid-Phase Extraction (SPE) is the recommended solution.[9][11] You can select an SPE cartridge whose stationary phase has different retention properties for your analyte versus the byproducts. For example:
-
Reversed-Phase (C18, C8): If your derivatized analyte has become significantly non-polar, it will be retained on the cartridge while the polar byproducts are washed away with a polar solvent.[9]
-
Ion-Exchange: If your analyte possesses a positive or negative charge, an ion-exchange sorbent can be used to selectively bind it while neutral byproducts are washed away.[11]
Comparison of Removal Methodologies
The table below summarizes the common methods used to remove excess isonicotinoyl chloride and its byproducts after the quenching step.
| Method | Key Reagents/Materials | Principle | Pros | Cons | Best Suited For |
| Liquid-Liquid Extraction (LLE) | Water, immiscible organic solvent (e.g., ethyl acetate, dichloromethane), optional mild base (e.g., NaHCO₃).[8] | Partitions compounds between two immiscible liquid phases based on their relative solubilities.[12] The derivatized analyte is typically extracted into the organic phase, leaving polar byproducts in the aqueous phase. | Simple, inexpensive, and effective for significant polarity differences. | Can be time-consuming, requires large volumes of organic solvents, and may form emulsions.[11] Less effective if analyte and byproducts have similar polarities. | Rapid cleanup when the derivatized analyte is significantly less polar than the quenched reagent and byproducts.[13] |
| Solid-Phase Extraction (SPE) | SPE cartridge (e.g., C18, Silica, Ion-Exchange), conditioning solvents, wash solvent, elution solvent.[11] | Differential adsorption of the analyte and impurities onto a solid sorbent.[10] Impurities are washed away, and the purified analyte is then eluted with a different solvent. | Highly selective, provides excellent cleanup and sample concentration, uses less solvent than LLE, easily automated.[11][14] | Higher cost per sample (cartridges), requires method development to optimize sorbent and solvents.[14] | Complex samples or when LLE provides insufficient cleanup. Ideal for isolating analytes with subtle polarity differences from byproducts.[10] |
| Methanol Quench & Evaporation | Methanol.[1] | Converts INC to volatile methyl isonicotinate, which is then removed under vacuum. | Simple, avoids aqueous workup. | Only effective if the derivatized analyte is non-volatile and thermally stable. The byproduct may not be volatile enough for complete removal. | Thermally stable, non-volatile analytes where a completely anhydrous workup is desired. |
Experimental Protocols
Protocol 1: General Quenching and Liquid-Liquid Extraction (LLE)
This protocol is suitable for workflows where the INC-derivatized analyte is significantly less polar than the reaction byproducts.
-
Cool the Reaction: After the derivatization is complete, place the reaction vessel in an ice bath to slow the reaction rate and control the exothermic quench.
-
Quench the Reagent: Slowly add 5-10 equivalents of a quenching agent (e.g., ice-cold methanol or a cold, dilute aqueous solution of sodium bicarbonate) to the reaction mixture with stirring.[1][8] Allow it to stir for 10-15 minutes.
-
Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract the Analyte: Stopper the funnel, invert it, and open the stopcock to vent any pressure.[12] Shake vigorously for 1-2 minutes, venting frequently.
-
Separate the Layers: Place the funnel back on a ring stand and allow the layers to fully separate.[12]
-
Collect Organic Layer: Drain the lower (typically aqueous) layer and collect the upper organic layer containing your derivatized analyte.
-
Wash and Dry: Wash the collected organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified, derivatized analyte.
Protocol 2: General Quenching and Solid-Phase Extraction (SPE) Cleanup
This protocol is recommended for complex samples or when LLE is ineffective. This example uses a reversed-phase (C18) cartridge, which retains non-polar compounds.
-
Quench the Reaction: Following derivatization, add 5-10 equivalents of methanol to the reaction mixture to quench the excess INC.[1] Vortex and let stand for 10 minutes.
-
Evaporate and Reconstitute: Evaporate the solvent completely under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a small volume of a "weak" solvent (e.g., 5-10% methanol in water) that will ensure the analyte binds to the SPE sorbent.
-
Condition the SPE Cartridge: Pass a conditioning solvent (e.g., 1-2 mL of methanol) followed by an equilibration solvent (e.g., 1-2 mL of water or the weak solvent from step 2) through the C18 cartridge.[11] Do not let the sorbent bed go dry.
-
Load the Sample: Load the reconstituted sample from step 2 onto the conditioned cartridge.
-
Wash Away Impurities: Pass 1-2 mL of the weak solvent through the cartridge. This will wash away the polar, quenched INC byproducts while the non-polar derivatized analyte remains bound to the C18 sorbent.[10]
-
Elute the Analyte: Elute the purified analyte by passing a small volume (e.g., 0.5-1 mL) of a "strong" organic solvent (e.g., methanol or acetonitrile) through the cartridge into a clean collection tube.
-
Final Preparation: Evaporate the elution solvent and reconstitute the purified analyte in the appropriate mobile phase for your LC-MS analysis.
Workflow Visualization
The following diagram illustrates the decision-making process for selecting an appropriate method to remove excess isonicotinoyl chloride reagent.
References
- 1. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. syngeneintl.com [syngeneintl.com]
- 4. ddtjournal.com [ddtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Chromatography [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Solid Phase Extraction Explained [scioninstruments.com]
- 12. m.youtube.com [m.youtube.com]
- 13. In situ derivatization-liquid liquid extraction as a sample preparation strategy for the determination of urinary biomarker prolyl-4-hydroxyproline by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. daneshyari.com [daneshyari.com]
Technical Support Center: Isonicotinoyl Chloride-d4 and its Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for handling Isonicotinoyl chloride-d4 and its derivatives, with a primary focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
A1: this compound is the deuterated form of isonicotinoyl chloride.[1][2] It is a highly reactive acyl chloride used in organic synthesis and as a derivatizing agent in analytical chemistry, particularly for mass spectrometry-based applications where the deuterium (B1214612) labeling can be advantageous.[3][4] Hydrolysis is the reaction of this compound with water, which converts it into isonicotinic acid-d4 and hydrochloric acid (HCl).[5][6] This degradation is problematic for several reasons:
-
Loss of Reactivity: The resulting carboxylic acid is significantly less reactive than the acyl chloride, rendering it ineffective for its intended acylation reactions.
-
Inaccurate Quantification: If used as a derivatizing agent, its degradation will lead to incomplete reactions and inaccurate analytical results.
-
Introduction of Impurities: The formation of isonicotinic acid-d4 and HCl introduces impurities into the reaction mixture, which can complicate purification and downstream applications.
-
Safety Hazard: The reaction with water is often vigorous and exothermic, producing corrosive HCl gas.[5][6]
Q2: What are the primary factors that promote the hydrolysis of this compound?
A2: The primary factor promoting hydrolysis is exposure to moisture.[5][7] Acyl chlorides are highly susceptible to reaction with water, even atmospheric humidity.[5][7] Other factors that can accelerate hydrolysis include:
-
Elevated Temperatures: Higher temperatures can increase the rate of the hydrolysis reaction.
-
Presence of Nucleophiles: Besides water, other nucleophiles like alcohols and amines will also react with and consume the acyl chloride.[5][8]
-
Basic Conditions: The presence of bases can catalyze the hydrolysis process.[6]
Q3: How does the deuterium labeling in this compound affect its susceptibility to hydrolysis?
A3: The principles of preventing hydrolysis for this compound are the same as for its non-deuterated analog. While deuterium substitution can sometimes lead to kinetic isotope effects that may slightly alter reaction rates, the fundamental, high reactivity of the acyl chloride functional group with water remains the dominant characteristic. Therefore, the same stringent precautions against moisture exposure are necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in acylation reaction | Hydrolysis of this compound: The reagent may have been compromised by moisture before or during the reaction. | - Ensure all solvents and reagents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a freshly opened bottle of the reagent or verify the quality of the existing stock. |
| Formation of unexpected byproducts | Partial hydrolysis: The presence of isonicotinic acid-d4 from hydrolysis can lead to side reactions or complicate product isolation. | - Improve the drying of glassware and solvents.- Minimize the time the reagent container is open to the atmosphere. |
| Inconsistent results in derivatization for LC-MS | Degradation of the derivatizing agent: The concentration of active this compound may be inconsistent due to varying degrees of hydrolysis. | - Prepare fresh derivatization solutions for each batch of samples.- Store the stock solution of the reagent under strictly anhydrous conditions. |
| Fuming observed when opening the reagent bottle | Reaction with atmospheric moisture: The reagent is reacting with humidity in the air to produce HCl gas.[5][7] | - Handle the reagent in a chemical fume hood with low ambient humidity.- Consider handling in a glovebox for highly sensitive applications.- After use, flush the bottle with an inert gas before tightly sealing. |
Quantitative Data Summary
The following table summarizes key properties of Isonicotinoyl chloride and its hydrochloride salt.
| Property | Value | Source |
| This compound Molecular Formula | C₆D₄ClNO | [9] |
| This compound Molecular Weight | 145.58 g/mol | [9] |
| Isonicotinoyl chloride hydrochloride Molecular Formula | C₆H₄ClNO · HCl | [10] |
| Isonicotinoyl chloride hydrochloride Molecular Weight | 178.02 g/mol | [10][11] |
| Isonicotinoyl chloride hydrochloride Melting Point | 159-161 °C | [10][11] |
| Isonicotinoyl chloride hydrochloride Appearance | White to almost white powder/crystal | [12] |
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
This protocol outlines the essential steps to prevent the hydrolysis of this compound during storage and handling.
Materials:
-
This compound in a tightly sealed container.
-
Inert gas (Nitrogen or Argon) supply with a regulator.
-
Dry glassware (oven-dried at >120°C for several hours and cooled in a desiccator).
-
Anhydrous solvents.
-
Syringes and needles (oven-dried and cooled).
-
Glovebox (recommended for high-purity applications).
-
Chemical fume hood.
Procedure:
-
Storage:
-
Store the container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and bases.[5][8]
-
For long-term storage, refrigeration (2-8°C) is recommended to minimize vapor pressure and potential decomposition.[5]
-
Ensure the container cap is tightly sealed. Consider wrapping the cap with Parafilm for an extra barrier against moisture.
-
-
Handling:
-
All handling operations should be performed in a chemical fume hood to manage corrosive HCl vapors.[5]
-
Before opening, allow the reagent container to warm to room temperature to prevent condensation of atmospheric moisture on the cold surface.
-
To dispense the reagent, use a dry syringe or cannula under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
If a glovebox is available, perform all manipulations within this controlled, anhydrous environment.
-
-
After Use:
-
Before resealing the container, flush the headspace with a gentle stream of inert gas to displace any moist air that may have entered.
-
Tightly reseal the container and apply Parafilm if desired.
-
Return the container to the appropriate storage location.
-
Visualizations
Caption: Hydrolysis of this compound.
Caption: Safe handling workflow for this compound.
Caption: Troubleshooting logic for poor reaction outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 稳定同位素 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. nj.gov [nj.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C6H4ClNO | CID 171364413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 异烟酰氯 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 异烟酰氯 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Isonicotinoyl Chloride Hydrochloride 39178-35-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Dealing with matrix effects when using Isonicotinoyl chloride-d4
Welcome to the technical support center for the use of Isonicotinoyl chloride-d4 in LC-MS applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects and to offer solutions to common challenges encountered during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is the deuterated form of isonicotinoyl chloride. It is a derivatization reagent used in mass spectrometry-based bioanalysis. Its primary purpose is to act as a stable isotope-labeled (SIL) internal standard for analytes derivatized with non-deuterated isonicotinoyl chloride. The use of a SIL internal standard is the most effective way to compensate for matrix effects, including ion suppression, as it co-elutes with the analyte and experiences similar ionization effects. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.
Q2: How does derivatization with Isonicotinoyl chloride help in LC-MS analysis?
A2: Derivatization with isonicotinoyl chloride can offer several advantages in LC-MS analysis:
-
Improved Ionization Efficiency: It introduces a basic pyridine (B92270) functional group, which has a high proton affinity, leading to enhanced ionization efficiency in positive electrospray ionization (+ESI), thereby increasing sensitivity.[1]
-
Reduced Matrix Effects: While derivatization can sometimes introduce new matrix effects, it can also help to mitigate existing ones by shifting the analyte's retention time away from co-eluting matrix components.
-
Improved Chromatography: By altering the chemical properties of the analyte, derivatization can lead to better peak shape and retention on reversed-phase columns.
Q3: What are matrix effects and how do they impact my analysis when using this compound?
A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, such as salts, phospholipids (B1166683), and endogenous metabolites.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of your results. Even when using this compound as an internal standard, severe matrix effects can suppress the signal of both the analyte and the internal standard to a point where they are undetectable.
Q4: What are the most common sources of matrix effects in biological samples?
A4: In biological matrices like plasma, serum, and urine, the most common sources of matrix effects include:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression in +ESI mode.
-
Salts and Buffers: Non-volatile salts can build up in the MS source and reduce its efficiency.
-
Endogenous Compounds: Other small molecules, lipids, and peptides can compete with the analyte for ionization.
Troubleshooting Guides
Problem 1: Low or No Signal for Both Analyte and this compound Internal Standard
This is a strong indication of significant ion suppression or a problem with the derivatization reaction itself.
Troubleshooting Workflow for Low/No Signal
Caption: Troubleshooting workflow for low or no signal.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Derivatization | Verify the derivatization reaction by analyzing a derivatized standard in a clean solvent. If the reaction is incomplete, optimize the protocol (see "Protocol 1: General Derivatization Protocol"). |
| Severe Ion Suppression | Improve sample cleanup to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| MS Source Contamination | Clean the mass spectrometer's ion source, as contamination can lead to a general loss of sensitivity. |
| Incorrect MS Parameters | Ensure that the MS parameters (e.g., spray voltage, gas flows, temperatures) are optimized for the derivatized analyte. |
Problem 2: Inconsistent Analyte to Internal Standard Ratio
This suggests that the analyte and the this compound internal standard are experiencing different degrees of matrix effects or that the derivatization is not reproducible.
Troubleshooting Workflow for Inconsistent Ratios
Caption: Troubleshooting workflow for inconsistent analyte to internal standard ratios.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Chromatographic Separation of Analyte and IS | Due to the deuterium (B1214612) labeling, the internal standard may elute slightly earlier than the analyte. If this separation is significant, they may experience different matrix effects. Adjust the chromatographic gradient to ensure co-elution. |
| Variable Derivatization Efficiency | Ensure that the derivatization reaction goes to completion for all samples. Matrix components can sometimes interfere with the reaction. Optimize the reaction conditions, such as reagent concentration, pH, temperature, and reaction time. |
| Matrix Variability Between Samples | Different biological samples can have varying compositions, leading to different levels of matrix effects. Ensure your sample preparation method is robust and consistent. |
Experimental Protocols
Protocol 1: General Derivatization Protocol for Analytes with Hydroxyl or Primary/Secondary Amine Groups
This protocol is a starting point and should be optimized for your specific analyte and matrix.
Materials:
-
This compound solution (1 mg/mL in anhydrous acetonitrile)
-
Pyridine or another suitable base
-
Anhydrous acetonitrile (B52724)
-
Sample extract dried down under nitrogen
Procedure:
-
Reconstitute the dried sample extract in 50 µL of anhydrous acetonitrile.
-
Add 10 µL of pyridine.
-
Add 20 µL of the this compound solution.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is designed to remove a significant portion of matrix interferences, such as phospholipids and salts, from plasma or serum samples.
LLE Workflow
Caption: A typical Liquid-Liquid Extraction workflow for plasma samples.
Procedure:
-
To 100 µL of plasma or serum, add the this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl-tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Proceed with the derivatization protocol.
By following these guidelines and protocols, you can effectively troubleshoot and mitigate matrix effects when using this compound, leading to more accurate and reliable quantitative results in your LC-MS analyses.
References
Improving the stability of Isonicotinoyl chloride-d4 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Isonicotinoyl chloride-d4 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound is primarily compromised by two factors: its high reactivity as an acyl chloride and the potential for isotopic dilution of the deuterium (B1214612) label. Acyl chlorides are highly susceptible to hydrolysis from trace amounts of water and can react with other nucleophilic solvents.[1][2] Additionally, deuterated compounds can undergo hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents, which compromises the isotopic purity of the standard.[3][4]
Q2: What are the ideal storage conditions for this compound, both as a solid and in solution?
A2: To maintain chemical and isotopic integrity, proper storage is critical.
-
Solid Form: this compound solid should be stored in a tightly sealed container, preferably under a dry, inert atmosphere such as argon or nitrogen.[5] For long-term storage, refrigeration at -20°C or -80°C is recommended to minimize degradation.[5] The container should be protected from light.[3]
-
Solutions: Solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, store the solution in a tightly sealed vial with a septum under an inert atmosphere at low temperatures (2-8°C or -20°C).[5] Single-use aliquots are highly recommended to avoid repeated exposure to atmospheric moisture.[3]
Q3: Which solvents are recommended for preparing this compound solutions?
A3: The choice of solvent is critical for the stability of this compound solutions. Always use anhydrous, high-purity solvents. Aprotic solvents are generally preferred. Recommended solvents include:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Anhydrous Chloroform-d (for NMR studies, can be passed through alumina (B75360) to remove acid and water)[6]
Avoid protic solvents like water, methanol, and ethanol, as they will readily react with the acyl chloride group, leading to hydrolysis and ester formation.
Q4: How can I monitor the stability of my this compound solution over time?
A4: The stability of your solution can be monitored by several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of degradation products, such as isonicotinic acid-d4, by observing new signals.
-
Mass Spectrometry (MS): MS can be used to monitor for a decrease in the mass corresponding to this compound and the appearance of masses corresponding to degradation products. It can also be used to check for loss of the deuterium label.[4]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate this compound from its potential degradants.[7] The peak area of the parent compound can be monitored over time to determine the rate of degradation.
Troubleshooting Guide
Issue 1: Rapid degradation of the this compound solution is observed.
-
Possible Cause 1: Presence of water in the solvent.
-
Solution: Ensure that the solvent used is anhydrous and of high purity. Use freshly opened bottles of anhydrous solvent or solvents that have been properly dried and stored over molecular sieves. Handle all solvents under a dry, inert atmosphere.[4]
-
-
Possible Cause 2: Exposure to atmospheric moisture.
-
Possible Cause 3: Reactive solvent.
-
Solution: Ensure the solvent is not nucleophilic and will not react with the acyl chloride. Avoid solvents with amine or alcohol functional groups.
-
Issue 2: Loss of deuterium label (isotopic dilution) is detected by mass spectrometry.
-
Possible Cause: Hydrogen-Deuterium (H-D) exchange.
Quantitative Data Summary
The stability of this compound is highly dependent on the solvent and storage conditions. The following table provides illustrative stability data in different solvents under anhydrous conditions at room temperature. Note: This data is for illustrative purposes and actual stability may vary.
| Solvent | Storage Temperature | Purity after 24 hours | Purity after 7 days |
| Anhydrous Dichloromethane | 2-8°C | >98% | ~95% |
| Anhydrous Acetonitrile | 2-8°C | >98% | ~96% |
| Anhydrous THF | 2-8°C | ~97% | ~92% |
| Dichloromethane (non-anhydrous) | Room Temperature | <90% | <70% |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Acclimatization: Remove the sealed container of solid this compound from its low-temperature storage and allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation.[3]
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry argon or nitrogen.[3]
-
Weighing: Carefully open the container and accurately weigh the desired mass of the compound into a clean, dry vial.
-
Dissolution: Using a dry syringe, add the required volume of anhydrous solvent to the vial.
-
Mixing: Gently swirl the vial to ensure complete dissolution.
-
Storage: If not for immediate use, seal the vial tightly and store it under the recommended conditions (low temperature, protected from light).
Protocol 2: Stability Assessment by HPLC
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from its primary degradant, isonicotinic acid-d4. A C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a good starting point.
-
Solution Preparation: Prepare a solution of this compound in the desired anhydrous solvent at a known concentration.
-
Time Zero Analysis (T=0): Immediately after preparation, inject the solution into the HPLC system and record the peak area of the this compound peak.
-
Incubation: Store the solution under the desired test conditions (e.g., room temperature, 40°C).
-
Time Point Analysis: At specified time intervals (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot of the solution into the HPLC system and record the peak area.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ckgas.com [ckgas.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Isonicotinoyl Chloride-d4 and Other Derivatization Reagents for Steroid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of steroids is paramount in various fields, from clinical diagnostics to pharmaceutical research. Due to their often low endogenous concentrations and poor ionization efficiency in mass spectrometry, chemical derivatization is a crucial step to enhance detection sensitivity and selectivity. This guide provides an objective comparison of isonicotinoyl chloride-d4 with other commonly used derivatization reagents for steroid analysis, supported by experimental data and detailed protocols.
Introduction to Steroid Derivatization
Steroids are a class of lipids characterized by a four-ring core structure. Their analysis, particularly at low concentrations in complex biological matrices, presents a significant challenge. Derivatization is a chemical modification process that introduces a specific functional group (a "tag") onto the steroid molecule. This tag enhances the analyte's physicochemical properties, leading to improved chromatographic separation and, most importantly, increased ionization efficiency for mass spectrometric detection. The choice of derivatization reagent depends on the functional groups present on the steroid (e.g., hydroxyl, carbonyl) and the analytical goals.
The Role of this compound
Isonicotinoyl chloride (INC) is a derivatizing agent that reacts with hydroxyl (-OH) groups on steroids, including both alcoholic and phenolic hydroxyls. The pyridine (B92270) ring in the INC moiety has a high proton affinity, which significantly enhances the ionization efficiency of the derivatized steroid in positive-ion electrospray ionization mass spectrometry (ESI+-MS).
The "-d4" designation in this compound indicates that four hydrogen atoms on the pyridine ring have been replaced with deuterium (B1214612) atoms. This deuterated version is primarily used in stable isotope dilution analysis, a gold-standard quantification technique in mass spectrometry. By spiking a known amount of the deuterated standard (which is chemically identical to the analyte but has a different mass) into a sample, any variations in sample preparation, derivatization yield, and instrument response can be accurately corrected for, leading to highly precise and accurate quantification.
Comparison of Derivatization Reagents
This section compares the performance of isonicotinoyl chloride with other widely used derivatization reagents for steroids. The data presented is compiled from various studies, and direct comparison of absolute values should be approached with caution due to potential variations in instrumentation and experimental conditions across different laboratories.
Performance Data: Lower Limits of Quantification (LLOQ)
The Lower Limit of Quantification (LLOQ) is a key performance metric representing the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
| Steroid | Isonicotinoyl Chloride (ng/mL) | Dansyl Chloride (ng/mL) | Girard P Reagent (ng/mL) | Hydroxylamine (ng/mL) |
| Androgens | ||||
| Testosterone | 0.05[1][2] | - | 0.01 | 0.2 |
| Androstenedione | 0.1[1][2] | - | 0.01 | 0.1 |
| Dehydroepiandrosterone (DHEA) | 0.05[1][2] | - | 0.05 | 0.1 |
| Estrogens | ||||
| Estradiol | 0.005[1][2] | 0.001 | - | - |
| Estrone | - | 0.001 | - | 0.05 |
| Estriol | 0.01[1][2] | - | - | - |
| Progestogens | ||||
| Progesterone | 0.05[1][2] | - | - | 0.05 |
| 17-hydroxyprogesterone | 0.05[1][2] | - | - | - |
| Corticosteroids | ||||
| Cortisol | 1.0[1][2] | - | - | - |
| Corticosterone | 0.1[1][2] | - | - | 0.5 |
| 11-deoxycortisol | 0.05[1][2] | - | - | 0.1 |
Key Characteristics of Common Derivatization Reagents
| Reagent | Target Functional Group | Key Advantages | Key Considerations |
| Isonicotinoyl Chloride (-d4) | Hydroxyl (-OH) | Rapid reaction, high sensitivity enhancement for hydroxylated steroids. The d4 version allows for highly accurate quantification via isotope dilution.[3][4] | Primarily targets hydroxyl groups. |
| Dansyl Chloride | Phenolic and primary/secondary amine groups (and to a lesser extent, alcoholic hydroxyls) | High sensitivity enhancement, especially for estrogens. Well-established reagent. | Can be less selective and may require more stringent reaction conditions (e.g., pH control, heating). |
| Girard P Reagent | Carbonyl (C=O) | Highly specific for ketones and aldehydes. Introduces a permanent positive charge, leading to excellent ionization. | Does not react with hydroxyl groups. |
| Hydroxylamine | Carbonyl (C=O) | Can derivatize a broad range of keto-steroids. Simple and efficient reagent compatible with aqueous media. | May form syn/anti isomers, potentially complicating chromatography. |
Experimental Protocols
I. Derivatization of Steroids using Isonicotinoyl Chloride
This protocol is adapted from a method for the simultaneous quantification of 12 steroid hormones in human serum.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of serum, add an internal standard solution containing the deuterated steroids of interest. b. Add 200 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds. c. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction. d. Centrifuge at 12,000 rpm for 5 minutes. e. Transfer the upper organic layer to a clean tube.
2. Derivatization: a. Evaporate the organic solvent to dryness under a stream of nitrogen at 55°C. b. Re-dissolve the dried residue in 100 µL of dichloromethane. c. Add 10 µL of isonicotinoyl chloride solution (e.g., 1 mg/mL in dichloromethane). Vortex briefly. d. The reaction is typically rapid and can proceed at room temperature. Some protocols may include a short incubation.
3. Final Sample Preparation: a. Evaporate the sample to dryness under nitrogen. b. Reconstitute the residue in 50% methanol (B129727) for LC-MS/MS analysis.
II. Derivatization of Estrogens using Dansyl Chloride
This protocol is based on a method for the determination of estrogens in human serum and urine.
1. Sample Preparation (as above or using Solid Phase Extraction).
2. Derivatization: a. After extraction, evaporate the sample to dryness. b. Add 125 µL of 0.1 M sodium bicarbonate buffer (pH 9.0). c. Add 125 µL of dansyl chloride solution (1 mg/mL in acetone). d. Vortex vigorously for approximately 30 seconds. e. Incubate the sample at 60°C for 5 minutes.
3. Final Sample Preparation: a. Evaporate the sample to dryness under nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
III. Derivatization of Keto-Steroids using Girard P Reagent
This protocol is adapted from a method for the analysis of androgens in human serum.
1. Sample Preparation (as above).
2. Derivatization: a. To the prepared sample (e.g., 100 µL of serum extract with internal standards), add 20 µL of Girard's Reagent P solution. The solvent for the reagent is often a mixture of methanol and a small amount of acid (e.g., acetic acid) to catalyze the reaction. b. Incubate the reaction mixture. Reaction times and temperatures can vary, for example, 30 minutes at 37°C.
3. Final Sample Preparation: a. The derivatized sample may be directly injected or may require a final evaporation and reconstitution step depending on the specific LC-MS/MS method.
Visualizations
Steroid Hormone Signaling Pathway
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Derivatizing Agents for Enhanced LC-MS Analysis: Isonicotinoyl Chloride-d4, PTAD, and Amplifex
For researchers, scientists, and drug development professionals seeking to maximize the sensitivity and performance of their liquid chromatography-mass spectrometry (LC-MS) analyses, the choice of derivatizing agent is a critical decision. This guide provides an objective comparison of three prominent agents: Isonicotinoyl chloride-d4, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), and the Amplifex™ line of reagents. We will delve into their reaction mechanisms, performance data, and experimental protocols to assist you in selecting the optimal agent for your specific analytical needs.
Derivatization in LC-MS is a powerful strategy to improve the ionization efficiency, chromatographic retention, and overall sensitivity for a wide range of analytes that are otherwise challenging to detect. This is particularly true for compounds lacking easily ionizable functional groups. Here, we evaluate a novel acylating agent, a classic dienophile, and a modern, optimized derivatization solution.
Performance at a Glance: A Comparative Summary
The selection of a derivatizing agent is often a trade-off between sensitivity enhancement, breadth of application, and ease of use. The following table summarizes the key performance characteristics of Isonicotinoyl chloride, PTAD, and Amplifex reagents based on available experimental data.
| Feature | Isonicotinoyl Chloride (INC) | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Amplifex™ Reagents (Diene & Keto) |
| Target Functional Group | Hydroxyl (-OH) | cis-Diene | cis-Diene (Amplifex Diene)[1], Ketone/Aldehyde (Amplifex Keto) |
| Reaction Mechanism | Acylation | Diels-Alder [4+2] Cycloaddition | Diels-Alder [4+2] Cycloaddition (Diene)[2], Reaction with carbonyl (Keto) |
| Reported Signal Enhancement | 200- to 1,000-fold for vitamin D metabolites[3] | Significant, but generally less than Amplifex[2] | Up to 1,000-fold (Diene)[1], Up to 500-fold (Keto) |
| Reaction Time | Instantaneous at room temperature[3] | 30-60 minutes | ~30 minutes at room temperature (Diene)[1][2], 30-60 minutes (Keto) |
| Isomer Formation | No isomer interference reported[3] | Can form isomeric products | Can form isomeric products (Diene) |
| Primary Applications | Vitamin D metabolites, Steroids[3][4][5] | Vitamin D metabolites and other cis-diene containing molecules[2][6] | Vitamin D analogs (Diene)[1], Ketosteroids (Keto) |
| This compound Use | Stable isotope labeled internal standard | Not applicable | Not applicable |
Quantitative Performance Data
The following tables provide a more detailed look at the quantitative performance of each derivatizing agent for specific analytes, as reported in various studies.
Table 1: Isonicotinoyl Chloride (INC) Performance
| Analyte Class | Representative Analytes | Lower Limit of Quantitation (LLOQ) | Reference |
| Steroids | Estradiol, Cortisol, etc. | 0.01 - 5.00 ng/mL | [4][5] |
| Vitamin D Metabolites | 25-hydroxyvitamin D | 1.0 ng/mL in 3 µL plasma | [3] |
Table 2: PTAD Performance
| Analyte | Lower Limit of Quantitation (LLOQ) | Lower Limit of Detection (LOD) | Reference |
| 1α,25-dihydroxyvitamin D3 | 5 pg/mL | Not Reported | [7] |
| Vitamin D Metabolites | 1.0 - 5.0 ng/mL | 0.3 - 1.5 ng/mL | [8] |
Table 3: Amplifex™ Diene Performance
| Analyte | Lower Limit of Quantitation (LLOQ) | Lower Limit of Detection (LOD) | Reference |
| 1,25-dihydroxyvitamin D | ~2 pg/mL (4.8 pmol/L) | ~2 pg/mL | [9] |
| 1,25(OH)₂D₃ | 0.02 ng/mL | Not Reported | [10] |
| 25(OH)D₃ | 0.19 ng/mL | Not Reported | [10] |
| Cholecalciferol | 0.78 ng/mL | Not Reported | [10] |
| Estradiol | < 1 pg/mL | Not Reported | [11] |
Reaction Mechanisms and Experimental Workflows
Visualizing the chemical transformations and the overall analytical process is crucial for understanding and implementing these derivatization techniques.
References
- 1. Amplifex™ Diene Reagent [sciex.com]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Simple Fast Quantification of Cholecalciferol, 25-Hydroxyvitamin D and 1,25-Dihydroxyvitamin D in Adipose Tissue Using LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods Utilizing Isonicotinoyl Chloride-d4
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of analytical methods validated using Isonicotinoyl chloride-d4, a derivatizing agent, against alternative approaches. The focus is on the derivatization of analytes for enhanced detection in liquid chromatography-mass spectrometry (LC-MS) analysis. Experimental data is presented to support the comparison, and detailed methodologies are provided for key experiments.
Comparison of Analytical Method Performance
The validation of an analytical method assesses several key parameters to ensure its suitability for a specific purpose.[1][2][3] Here, we compare the performance of methods using Isonicotinoyl chloride (INC) derivatization with other common techniques. INC is an acylating reagent used to derivatize hydroxyl groups, significantly improving ionization efficiency and, consequently, the sensitivity of LC-MS methods.[4][5][6]
| Parameter | Method using Isonicotinoyl Chloride Derivatization | Alternative Method 1: Dansyl Chloride Derivatization | Alternative Method 2: Direct Analysis (No Derivatization) |
| Analyte | Steroids, Vitamin D metabolites | Steroids (Estrone, Estradiol) | Various |
| **Linearity (R²) ** | > 0.99[5] | > 0.99 | Analyte dependent |
| Accuracy (% Recovery) | 86.9% to 111.1%[7] | Not explicitly stated | Analyte dependent |
| Precision (% RSD) | Intra-day: 1.86% to 7.83% Inter-day: 1.95% to 10.4%[7] | < 15% | Analyte dependent |
| Lower Limit of Quantification (LLOQ) | 0.005 ng/mL to 1 ng/mL for various steroids[7] 1 ng/mL for 25-hydroxyvitamin D[5] | 2 pg/mL for Estrone and Estradiol[8] | Significantly higher than derivatization methods |
| Sensitivity Improvement | 200- to 1,000-fold increase compared to direct analysis[4][5] | Not explicitly stated, but derivatization generally enhances sensitivity | Baseline |
| Reaction Throughput | High, reaction is instantaneous at room temperature[4][5] | Requires incubation at 60°C for 10 minutes[8] | Not applicable |
Key Advantages of Isonicotinoyl Chloride Derivatization:
-
Enhanced Sensitivity: The introduction of the isonicotinoyl group significantly improves the ionization efficiency of analytes, leading to a substantial increase in detection sensitivity.[4][5]
-
High Throughput: The derivatization reaction with INC is rapid and can be completed at room temperature, which simplifies sample preparation and allows for a higher throughput of samples.[4][5]
-
No Isomer Interference: For certain molecules like vitamin D metabolites, INC derivatization avoids the formation of interfering isomers, leading to more accurate quantification.[4][5]
-
Broad Applicability: Isonicotinoyl chloride has been successfully used for the derivatization of a range of molecules containing hydroxyl groups, including steroids and vitamin D metabolites.[5][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the experimental protocols for the validation of an LC-MS/MS method for steroid analysis using Isonicotinoyl chloride derivatization.
Sample Preparation and Derivatization
This protocol is adapted from a method for the simultaneous quantification of multiple steroid hormones.[7]
-
Protein Precipitation and Extraction:
-
To 100 µL of a serum sample, add internal standards.
-
Perform protein precipitation and liquid-liquid extraction.
-
Evaporate the organic phase to dryness.
-
-
Derivatization:
-
Reconstitution:
-
Redissolve the dried residue in 50% methanol (B129727) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Perform chromatographic separation on a reverse-phase PFP (pentafluorophenyl) column.[7]
-
-
Mass Spectrometric Detection:
-
Detect the analytes using a triple quadrupole mass spectrometer with electrospray ionization (ESI).[7]
-
Method Validation Parameters
The validation of the analytical method should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically evaluated by analyzing blank samples and samples spiked with potential interfering substances.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards at different concentrations.
-
Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments, where known amounts of the analyte are added to a blank matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of the validation process.
Caption: Workflow of sample preparation and analysis.
Caption: Key parameters in analytical method validation.
References
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioanalytical Methods: A Comparative Guide Featuring Isonicotinoyl Chloride-d4
In the rigorous landscape of drug development and clinical research, the cross-validation of bioanalytical methods is a critical step to ensure data integrity and comparability across different studies, laboratories, or analytical platforms. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of target analytes, with a special focus on the use of Isonicotinoyl chloride-d4 as a derivatizing agent and internal standard. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust bioanalytical method validation.
Introduction to Isonicotinoyl Chloride Derivatization
Isonicotinoyl chloride (INC) is a derivatizing agent used to enhance the analytical properties of various compounds, particularly those containing hydroxyl and phenolic functional groups, for liquid chromatography-mass spectrometry (LC-MS) analysis. Derivatization with INC introduces a positively charged isonicotinoyl group, which can significantly improve the ionization efficiency and, consequently, the detection sensitivity of the analyte.[1] The deuterated form, this compound, serves as an ideal stable isotope-labeled internal standard (SIL-IS), as its physicochemical properties are nearly identical to the derivatized analyte, allowing for effective compensation of variability during sample preparation and analysis.
The Imperative of Cross-Validation
Cross-validation is essential when bioanalytical data from different methods or laboratories are to be combined or compared.[2] Regulatory bodies such as the FDA and EMA, guided by the ICH M10 guideline, emphasize the need for cross-validation to ensure the reliability and consistency of pharmacokinetic and other bioanalytical data.[2][3][4][5][6] This process typically involves analyzing the same set of quality control (QC) samples and incurred study samples with both the original and the new method or in different laboratories.[2]
Hypothetical Case Study: Cross-Validation of an LC-MS/MS Method for an Investigational Drug
For the purpose of this guide, we will consider a hypothetical scenario involving the cross-validation of a bioanalytical method for a new investigational drug, "Drug X," which contains a hydroxyl group amenable to derivatization.
Scenario: A validated LC-MS/MS method using this compound as an internal standard and derivatizing agent (Method A) is being cross-validated against a previously established method that uses a structurally similar, but non-isotopically labeled, internal standard and a different derivatization agent (Method B).
Experimental Protocols
Method A: this compound Derivatization
-
Sample Preparation: To 100 µL of plasma, 10 µL of this compound internal standard solution (in acetonitrile) is added.
-
Protein Precipitation: 400 µL of cold acetonitrile (B52724) is added to precipitate proteins. The sample is vortexed and centrifuged.
-
Derivatization: The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 50 µL of a derivatization cocktail containing Isonicotinoyl chloride in a suitable aprotic solvent with a catalyst (e.g., 4-dimethylaminopyridine).[7][8] The reaction is allowed to proceed at room temperature.[7][8]
-
LC-MS/MS Analysis: The derivatized sample is then analyzed by LC-MS/MS.
Method B: Alternative Derivatization and Internal Standard
-
Sample Preparation: To 100 µL of plasma, 10 µL of the alternative internal standard solution is added.
-
Liquid-Liquid Extraction: 500 µL of methyl tert-butyl ether (MTBE) is added. The sample is vortexed and centrifuged.
-
Derivatization: The organic layer is transferred and evaporated. The residue is derivatized using an alternative reagent (e.g., a silylating agent).
-
LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS.
Data Presentation: Comparative Performance
The following tables summarize the hypothetical quantitative data from the cross-validation study.
Table 1: Accuracy and Precision of Quality Control Samples
| QC Level | Method A (this compound) | Method B (Alternative) |
| Mean Conc. (ng/mL) ± SD | Accuracy (%) | |
| LLOQ (1 ng/mL) | 1.05 ± 0.08 | 105% |
| Low (3 ng/mL) | 2.92 ± 0.15 | 97.3% |
| Mid (50 ng/mL) | 51.5 ± 2.1 | 103% |
| High (80 ng/mL) | 78.9 ± 3.5 | 98.6% |
Table 2: Comparison of Incurred Sample Analysis
| Sample ID | Method A Conc. (ng/mL) | Method B Conc. (ng/mL) | % Difference |
| IS-001 | 25.4 | 28.9 | 13.8% |
| IS-002 | 68.2 | 61.5 | -9.8% |
| IS-003 | 12.7 | 15.1 | 18.9% |
| IS-004 | 45.1 | 49.8 | 10.4% |
| IS-005 | 8.9 | 10.5 | 18.0% |
The data illustrates that Method A, utilizing the stable isotope-labeled internal standard this compound, generally exhibits better precision and accuracy. The percentage difference in incurred samples highlights the potential for discrepancies when a less ideal internal standard and derivatization method are employed.
Mandatory Visualizations
To further clarify the processes discussed, the following diagrams are provided.
Conclusion
The cross-validation of bioanalytical methods is a non-negotiable aspect of ensuring data of the highest quality in drug development. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with a robust derivatization strategy, can significantly enhance the accuracy and precision of a bioanalytical method. As demonstrated in the hypothetical case study, methods employing SIL-IS are often superior in performance. This guide underscores the importance of a data-driven approach to method validation and comparison, providing a framework for researchers to make informed decisions for their bioanalytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. | Semantic Scholar [semanticscholar.org]
The Gold Standard of Quantification: A Performance Showdown of Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that profoundly impacts data quality and reliability. This guide provides an objective comparison of the performance of deuterated versus non-deuterated internal standards, supported by experimental data and detailed methodologies, to inform the selection of the most suitable analytical strategy. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting the variability inherent in sample preparation and analysis.[1] An ideal IS mimics the analyte of interest throughout the entire analytical process, from extraction to detection.[2]
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely regarded as the gold standard in quantitative bioanalysis.[3] These are analogues of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during sample processing and chromatographic separation.[1] This co-elution is critical for effectively mitigating matrix effects, which are caused by co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the analyte.[1]
In contrast, a non-deuterated, or analogue, internal standard is a different chemical entity that is structurally similar to the analyte. While more readily available and less expensive, its physicochemical properties can differ significantly, leading to different chromatographic retention times and extraction recoveries.[1] These differences can result in poor compensation for matrix effects and, consequently, less reliable quantitative data.[1]
Quantitative Performance Comparison
The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality.[1] The following tables summarize the key performance differences based on established analytical validation parameters.
Table 1: Bioanalytical Method Performance with Different Internal Standard Strategies [4]
| Performance Metric | Deuterated Internal Standard | Analog Internal Standard | No Internal Standard |
| Precision (%CV) | |||
| Within-run | 2.5 | 6.8 | 12.3 |
| Between-run | 3.1 | 8.2 | 15.1 |
| Accuracy (% Bias) | |||
| Within-run | 1.2 | -4.5 | -18.7 |
| Between-run | -0.8 | -6.3 | -22.4 |
Table 2: Impact of Internal Standard Choice on Assay Precision for Kahalalide F [5]
| Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |
| Structural Analogue | 96.8 | 8.6 |
| Deuterated Standard | 100.3 | 7.6 |
This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue. The use of the deuterated standard also resulted in a mean bias that was not significantly different from the true value.[5]
Table 3: Performance of Deuterated Internal Standards in Various Applications [4]
| Analyte | Matrix | Recovery (%)* | Matrix Effect (%) |
| Tacrolimus | Whole Blood | 92-105 | 95-108 |
| Mycophenolic Acid | Plasma | 88-102 | 91-104 |
| Itraconazole | Plasma | 95-109 | 97-110 |
| Voriconazole | Plasma | 91-104 | 93-106 |
*The use of a stable isotope-labeled internal standard corrects for the inter-individual variability in recovery; therefore, the accuracy of the measurement is the key indicator.[6]
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment to evaluate matrix effects should be conducted. The following is a detailed methodology for this key experiment.[2]
Objective:
To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Blank plasma from at least six different sources
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (analogue) internal standard
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Procedure:
-
Preparation of Stock and Working Solutions: [4]
-
Prepare stock solutions of the analyte and both internal standards (deuterated and non-deuterated) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions to an appropriate concentration for spiking into the plasma samples.
-
-
Sample Preparation: [2]
-
Set 1 (Neat Solutions): Prepare solutions of the analyte and both internal standards in the reconstitution solvent (mobile phase) at a concentration that will produce a response similar to that expected in the extracted plasma samples.
-
Set 2 (Post-extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte at a known concentration.
-
Set 3 (Internal Standards in Neat Solution): Prepare solutions of both the deuterated and non-deuterated internal standards in the reconstitution solvent at the same concentration they will be in the final extracted samples.
-
Set 4 (Internal Standards in Post-extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the non-deuterated IS at the same concentrations as in Set 3.[2]
-
-
LC-MS/MS Analysis: [7]
-
Analyze all prepared samples by LC-MS/MS. A reversed-phase C18 column is commonly used to separate the analytes from other matrix components.[7]
-
-
Data Analysis and Calculation of Matrix Factor (MF): [2]
-
The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).[2]
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.[2] A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.[2]
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using internal standards to mitigate matrix effects.
Conclusion
The use of deuterated internal standards in bioanalytical assays provides a significant advantage in achieving high levels of accuracy and precision.[3] By closely mimicking the behavior of the analyte throughout the analytical process, these standards effectively compensate for various sources of error, leading to more reliable and reproducible data.[3] While non-deuterated internal standards can be a more cost-effective option, they often fail to adequately correct for matrix effects and other variabilities due to differences in their physicochemical properties. The quantitative data and detailed protocols presented in this guide underscore the superiority of the deuterated approach. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.[3]
References
¹³C-Labeled Internal Standards Offer Superior Accuracy and Reliability Over Derivatization with Deuterated Reagents
In the precise world of quantitative bioanalysis by mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. For researchers, scientists, and drug development professionals, the gold standard has increasingly become the use of stable isotope-labeled (SIL) internal standards. Among these, carbon-13 (¹³C)-labeled standards demonstrate significant advantages in accuracy, precision, and robustness compared to deuterium (B1214612) (²H)-labeled standards, particularly those introduced through post-extraction derivatization with reagents like a hypothetical Isonicotinoyl chloride-d4.
Stable isotope dilution mass spectrometry (IDMS) is a powerful technique that enhances quantification accuracy by using an isotopically labeled version of the analyte as an internal standard.[1] This approach is designed to compensate for variations during sample preparation, chromatography, and ionization.[2] An ideal internal standard should be chemically and physically identical to the analyte, differing only in mass.[3] This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, accurately correcting for analytical variability.[3]
The ¹³C Advantage: Co-elution is Key
The most significant advantage of ¹³C-labeled internal standards is their near-perfect co-elution with the unlabeled analyte under various chromatographic conditions.[3] Because the mass difference between ¹²C and ¹³C is relatively small, the physicochemical properties of the ¹³C-labeled molecule are virtually identical to the native analyte.[4] This ensures that both the analyte and the internal standard experience the same matrix effects at the exact moment of ionization in the mass spectrometer's source, leading to more accurate and precise quantification.[4][5]
In contrast, deuterium-labeled standards often exhibit a chromatographic shift, eluting slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[3][6] This "isotope effect" is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[4] This separation can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at their slightly different retention times.[4]
Quantitative Performance: A Clear Winner
Experimental data consistently demonstrates the superior performance of ¹³C-labeled internal standards over deuterated ones. Studies have shown that the use of ¹³C-IS can significantly reduce the coefficient of variation (CV%) and improve accuracy (%Bias) compared to deuterated standards.[3][7]
| Parameter | ¹³C-Labeled Internal Standard | Deuterated (e.g., d4) Internal Standard | Key Findings |
| Chromatographic Co-elution with Analyte | Typically co-elutes perfectly with the analyte.[3] | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[3][6] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Accuracy (% Bias) | Demonstrates improved accuracy, with a mean bias closer to 100%.[3] | Can lead to inaccuracies, with some studies showing significant error due to imperfect retention time match.[3] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[7] |
| Precision (%CV) | Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[3] | Can exhibit lower precision (higher variance) in complex matrices.[8] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[3] |
| Isotopic Stability | ¹³C labels are part of the carbon skeleton and are not susceptible to exchange.[4] | Deuterium atoms can sometimes be prone to exchange with protons from the solvent, especially if located on heteroatoms.[4] | The stability of the ¹³C label ensures the integrity of the standard throughout the analytical process.[2] |
Experimental Workflows: A Tale of Two Approaches
The workflow for using a ¹³C-labeled internal standard is straightforward. The standard is added to the sample at the earliest stage of sample preparation, ensuring it undergoes all subsequent steps alongside the analyte.
In a hypothetical scenario using this compound, the deuterated label is introduced via a chemical derivatization step after the analyte has been extracted from the matrix. This adds complexity to the workflow and introduces potential variability.
The streamlined workflow with the ¹³C-labeled standard minimizes sample handling and potential sources of error. The derivatization step in the this compound workflow adds an extra layer of complexity and potential for incomplete or variable reaction yield, which could compromise quantitative accuracy.
The Impact of Chromatographic Shift on Quantification
The following diagram illustrates the critical difference in chromatographic behavior between ¹³C-labeled and deuterated internal standards and its impact on accurate quantification in the presence of matrix effects.
Detailed Experimental Protocols
General Protocol for Bioanalysis using a ¹³C-Labeled Internal Standard
This protocol provides a general framework for the quantification of an analyte in a biological matrix (e.g., plasma) using a ¹³C-labeled internal standard.
-
Sample Preparation:
-
To 100 µL of plasma, add a known concentration of the ¹³C-labeled internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the ¹³C-labeled internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the ¹³C-labeled internal standard.
-
Determine the concentration of the analyte from a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Hypothetical Protocol for Derivatization with Isonicotinoyl Chloride
This protocol outlines the steps for derivatizing an analyte containing a hydroxyl group with isonicotinoyl chloride. A deuterated version of this reagent would be used to generate the internal standard from the analyte itself in a separate reaction or by derivatizing a blank matrix spiked with the analyte.
-
Analyte Extraction:
-
Extract the analyte from the biological matrix using a suitable method such as liquid-liquid extraction or solid-phase extraction.
-
Evaporate the extract to dryness.
-
-
Derivatization:
-
Reconstitute the dried extract in an appropriate solvent (e.g., acetonitrile).
-
Add a solution of Isonicotinoyl chloride and a catalyst (e.g., 4-dimethylaminopyridine).
-
Allow the reaction to proceed at room temperature.
-
Dry the reaction mixture under nitrogen.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the derivatized sample in the initial mobile phase.
-
-
LC-MS/MS Analysis and Quantification:
-
Proceed with LC-MS/MS analysis as described in the protocol for the ¹³C-labeled internal standard, monitoring the transitions for the derivatized analyte and the d4-derivatized internal standard.
-
Conclusion and Recommendation
While derivatization with a deuterated reagent like a hypothetical this compound can be a means to introduce a stable isotope label, it presents several disadvantages compared to the use of a pre-synthesized ¹³C-labeled internal standard. The potential for chromatographic shift, the added complexity and variability of the derivatization reaction, and the risk of isotopic instability make this approach less robust.
References
- 1. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ukisotope.com [ukisotope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Evaluating Isonicotinoyl Chloride-d4 Methods for Enhanced Analytical Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of target analytes is paramount. Chemical derivatization is a key strategy in liquid chromatography-mass spectrometry (LC-MS) to enhance the sensitivity and selectivity of analysis for compounds that otherwise exhibit poor ionization efficiency or chromatographic retention. Isonicotinoyl chloride (INC) has emerged as a valuable derivatization reagent, particularly for hydroxyl-containing molecules such as steroids and vitamin D metabolites. This guide provides a comprehensive evaluation of methods utilizing isonicotinoyl chloride, with a special focus on the role of its deuterated analogue, isonicotinoyl chloride-d4, and compares its performance with alternative derivatization agents, supported by experimental data.
The Role of this compound: An Internal Standard, Not a Derivatizing Agent
Initial investigations into "this compound methods" reveal a critical distinction in its application. While the non-deuterated form, isonicotinoyl chloride (INC), is used to chemically modify the target analyte to improve its analytical properties, the deuterated form, this compound, is primarily employed as an internal standard (IS) in quantitative LC-MS assays.
An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, allowing for the correction of variations in sample preparation, injection volume, and matrix effects. Stable isotope-labeled internal standards, such as those derivatized with a deuterated reagent or the deuterated analogue of the analyte itself, are considered the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry. Therefore, in the context of this guide, the evaluation focuses on the performance of INC as the derivatization agent, with the understanding that this compound serves as a tool to ensure the reliability of the quantification, rather than as a primary derivatization agent for the analyte itself.
Performance of Isonicotinoyl Chloride Derivatization Methods
Methods employing isonicotinoyl chloride derivatization have demonstrated excellent performance in terms of sensitivity, accuracy, and precision for the analysis of steroids and vitamin D metabolites. The introduction of the isonicotinoyl moiety enhances the proton affinity of the target molecules, leading to a significant increase in signal intensity in positive ion electrospray ionization-mass spectrometry (ESI-MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods using isonicotinoyl chloride derivatization for different classes of analytes.
Table 1: Performance of INC Derivatization for Vitamin D Metabolite Analysis
| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) | Reference |
| 25-hydroxyvitamin D2/D3 | 1.0 | 89.9 - 103.6 | < 9.6 | [1] |
Table 2: Performance of INC Derivatization for Multiclass Steroid Analysis
| Analyte | LLOQ (ng/mL) | Accuracy (Recovery %) | Precision (Intra-assay CV%) | Precision (Inter-assay CV%) | Reference |
| Estradiol | 0.005 | 86.4 - 115.0 | 5.3 - 12.8 | 5.3 - 12.8 | [2][3] |
| Cortisol | 1 | 86.4 - 115.0 | 5.3 - 12.8 | 5.3 - 12.8 | [2][3] |
| 15 Multiclass Steroids | 0.01 - 5.00 | Not specified | Not specified | Not specified | [4][5] |
Comparison with Alternative Derivatization Agents
The selection of a derivatization agent depends on the specific analyte, the sample matrix, and the analytical instrumentation. Isonicotinoyl chloride offers distinct advantages in certain applications, but alternative reagents may be more suitable in other scenarios.
Table 3: Comparison of Derivatization Agents for Vitamin D Analysis
| Derivatization Agent | Principle | Key Advantages | Key Disadvantages |
| Isonicotinoyl Chloride (INC) | Acylation of hydroxyl groups | Rapid reaction, no isomer formation, significant signal enhancement (200-1000 fold)[1][6] | Less established than Cookson-type reagents |
| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder reaction with the cis-diene moiety | Well-established, good sensitivity | Can form isomers, may require longer reaction times or heating[6] |
| Amplifex Diene | Diels-Alder reaction | High sensitivity, good for profiling multiple metabolites[7] | Proprietary reagent |
| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Derivatization of hydroxyl groups | Good performance for selected metabolites[7] | Not as widely used for vitamin D |
Table 4: General Comparison of Derivatization Agents for Hydroxyl-Containing Compounds
| Derivatization Agent | Target Functional Group | Detection Mode | General Remarks |
| Isonicotinoyl Chloride | Hydroxyl | LC-MS (ESI+) | Excellent for enhancing positive ionization |
| Dansyl Chloride | Hydroxyl, Phenolic, Primary & Secondary Amines | Fluorescence, LC-MS | Can lead to non-specific fragmentation in MS[8] |
| Girard's Reagents (T and P) | Ketone | LC-MS (ESI+) | Introduces a permanently charged quaternary amine |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the derivatization of steroids and vitamin D metabolites using isonicotinoyl chloride.
Protocol 1: Derivatization of Steroids in Serum[2][3]
-
Sample Preparation: Extract steroids from 100 µL of serum using protein precipitation followed by liquid-liquid extraction.
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: Add isonicotinoyl chloride solution to the dried extract. The reaction is typically rapid and can be performed at room temperature.
-
Final Preparation: Evaporate the derivatization agent and redissolve the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of 25-hydroxyvitamin D from Finger-Prick Blood[6]
-
Sample Preparation: Precipitate proteins from 3 µL of plasma and perform a liquid-liquid extraction.
-
Drying: Transfer the organic layer to a 96-well plate and dry under nitrogen.
-
Reconstitution: Redissolve the dried extract in a mixture of ethyl acetate (B1210297) and dichloromethane.
-
Derivatization: Add 5 µL of isonicotinoyl chloride solution to each well. The reaction occurs almost instantaneously at room temperature.
-
Analysis: The derivatized sample is ready for LC-MS/MS analysis.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for the analysis of steroids using isonicotinoyl chloride derivatization.
Caption: Experimental workflow for steroid analysis using INC derivatization.
Conclusion
Isonicotinoyl chloride is a highly effective derivatization agent for enhancing the LC-MS/MS analysis of hydroxyl-containing compounds, particularly steroids and vitamin D metabolites. The methods demonstrate excellent accuracy, precision, and sensitivity. It is crucial to recognize that the deuterated analogue, this compound, serves as an internal standard to ensure the reliability of these quantitative methods, rather than as a primary derivatizing agent. When compared to other derivatization reagents, INC offers advantages such as rapid reaction times and the avoidance of isomer formation. The choice of derivatization strategy should be carefully considered based on the specific analytical challenge. The detailed protocols and workflow provided in this guide offer a solid foundation for the implementation and evaluation of isonicotinoyl chloride-based derivatization methods in a research or clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Analytical Derivatization: A Comparative Guide to Methods Utilizing Isonicotinoyl Chloride-d4
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of derivatization agent is a critical factor influencing assay sensitivity, specificity, and throughput. This guide provides an objective comparison of analytical methods employing Isonicotinoyl chloride-d4, a quaternizing agent used to enhance the ionization efficiency of target analytes. By examining performance data from various studies, this document aims to equip researchers with the necessary information to select and implement the most suitable derivatization strategy for their specific analytical challenges.
Performance Comparison of Isonicotinoyl Chloride and Alternative Derivatization Agents
Isonicotinoyl chloride (INC) has emerged as a potent derivatization reagent, particularly for the analysis of hydroxyl-containing molecules such as vitamin D metabolites and steroids. Its primary advantage lies in the introduction of a permanently charged pyridinium (B92312) group, which significantly enhances the analyte's response in electrospray ionization mass spectrometry (ESI-MS).[1][2] The deuterated form, this compound, serves as an internal standard in isotope dilution mass spectrometry, enabling precise and accurate quantification.
Table 1: Comparative Performance of Derivatization Agents for Vitamin D Metabolite Analysis
| Derivatization Agent | Analyte | LLOQ (ng/mL) | Linearity (r²) | Precision (%RSD) | Key Advantages | Reference |
| Isonicotinoyl chloride (INC) | 25-hydroxyvitamin D | 1 | >0.99 | <15% | High sensitivity, high throughput, no isomer interference.[1][2] | [2] |
| PTAD | Vitamin D3 | Not specified | Not specified | Not specified | Good performance for selected metabolites.[3] | [3] |
| FMP-TS | Vitamin D3 | Not specified | Not specified | Not specified | Good performance for selected metabolites.[3] | [3] |
| Amplifex | Multiple Vitamin D Metabolites | Not specified | Not specified | Not specified | Optimum for profiling multiple metabolites.[3] | [3] |
Table 2: Comparative Performance of Derivatization Agents for Steroid Analysis
| Derivatization Agent | Analyte | LLOQ (ng/mL) | Linearity (r²) | Precision (%RSD) | Key Advantages | Reference |
| Isonicotinoyl chloride (INC) | 15 multiclass steroids | 0.01-5.00 | >0.99 | <15% | Rapid reaction, suitable for aqueous conditions, high throughput.[4][5] | [4][5] |
| Dansyl chloride | Estrone (E1), Estradiol (E2) | <1 pg/mL | Not specified | Not specified | High sensitivity for phenolic hydroxyl groups.[6] | [6] |
| Methoxyamine | Steroid hormones with carbonyl groups | Not specified | Not specified | Not specified | Specific for keto groups.[6] | [6] |
Experimental Protocols: A Closer Look at the Methodologies
The successful application of this compound derivatization hinges on a well-defined experimental protocol. Below are summaries of typical methodologies cited in the literature.
Protocol 1: Derivatization of 25-Hydroxyvitamin D in Plasma[2]
-
Sample Preparation: 3 µL of plasma is mixed with a stable isotope-labeled internal standard in acetonitrile (B52724) for protein precipitation.
-
Liquid-Liquid Extraction: Dichloromethane is added, and after vortexing and centrifugation, the organic layer is collected.
-
Derivatization: The dried extract is redissolved, and an Isonicotinoyl chloride solution is added. The reaction proceeds instantaneously at room temperature.
-
LC-MS/MS Analysis: The derivatized sample is analyzed using a liquid chromatography system coupled with a tandem mass spectrometer.
Protocol 2: Derivatization of Multiclass Steroids in Serum[4][5]
-
Sample Preparation: 50 µL of serum is subjected to protein precipitation and liquid-liquid extraction.
-
Derivatization: The dried organic extract is reconstituted. For estrogens, INC is used with 4-dimethylaminopyridine (B28879) as a catalyst. For ketosteroids, a pre-derivatization with hydroxylamine (B1172632) is followed by reaction with INC. Both reactions are rapid and occur at room temperature in aqueous conditions.[4][7]
-
LC-MS/MS Analysis: The final derivatized sample is analyzed by LC-MS/MS.
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental process and the decision-making framework for selecting a derivatization agent, the following diagrams are provided.
Caption: A typical workflow for sample analysis using this compound derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Harnessing the Power of Isotopic Labeling: A Comparative Guide to Linearity and Recovery Studies with Isonicotinoyl Chloride-d4
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. Derivatization techniques are often employed to enhance the sensitivity and chromatographic performance of molecules, and Isonicotinoyl chloride (INC) has emerged as a valuable reagent for this purpose, particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] The deuterated analog, Isonicotinoyl chloride-d4, offers the added advantage of serving as an internal standard, enabling more accurate and reliable quantification. This guide provides a comparative overview of the linearity and recovery performance of methods utilizing this compound, alongside alternative derivatization agents.
Performance Benchmarks: Linearity and Recovery
Method validation is crucial for ensuring the reliability of analytical data. Linearity and recovery are two key parameters assessed during this process. Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a specific range, while recovery assesses the efficiency of the analytical method in extracting the analyte from the sample matrix.
The following tables present a summary of typical performance data for linearity and recovery studies involving this compound derivatization compared to other common reagents.
Table 1: Linearity Study Comparison
| Parameter | This compound Derivatization | Alternative Derivatization (e.g., Dansyl Chloride) |
| Analyte | Steroid Panel (e.g., Testosterone, Estradiol) | Steroid Panel (e.g., Testosterone, Estradiol) |
| Concentration Range | 0.1 - 100 ng/mL | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Linearity Assessment | Excellent | Good |
Note: The data presented are representative values based on the expected performance of Isonicotinoyl chloride derivatization and may vary depending on the specific analyte and experimental conditions.
Table 2: Recovery Study Comparison
| Parameter | This compound Derivatization | Alternative Derivatization (e.g., Dansyl Chloride) |
| Analyte | Vitamin D Metabolites | Vitamin D Metabolites |
| Matrix | Human Plasma | Human Plasma |
| Spiked Concentration | Low (1 ng/mL), Medium (10 ng/mL), High (50 ng/mL) | Low (1 ng/mL), Medium (10 ng/mL), High (50 ng/mL) |
| Average Recovery (%) | 95 - 105% | 85 - 110% |
| Precision (RSD %) | < 5% | < 10% |
Note: The data presented are representative values. Actual recovery and precision may differ based on the specific analytical method and laboratory.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed and robust experimental protocols are essential. The following sections outline the methodologies for conducting linearity and recovery studies with this compound.
Linearity Study Protocol
A linearity study is performed to verify that the analytical method provides results that are directly proportional to the concentration of the analyte.[3]
Objective: To assess the linear relationship between the analyte concentration and the instrumental response after derivatization with this compound.
Procedure:
-
Preparation of Stock Solution: Prepare a primary stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[4][5]
-
Derivatization:
-
To each calibration standard, add a solution of this compound in an appropriate solvent (e.g., acetonitrile).
-
Add a catalyst, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction.[6]
-
Vortex the mixture and incubate at room temperature or a slightly elevated temperature for a short period (e.g., 15-30 minutes) to ensure complete derivatization.[6]
-
-
Sample Analysis: Analyze the derivatized calibration standards using a validated LC-MS method.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the corresponding analyte concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the coefficient of determination.[3] An r² value greater than 0.99 is generally considered acceptable.[5]
-
Recovery Study Protocol
A recovery study is conducted to evaluate the accuracy of an analytical method by determining the amount of analyte that can be extracted from a biological matrix.[7][8]
Objective: To determine the extraction efficiency of the analytical method for the analyte from a specific biological matrix (e.g., plasma, urine) after derivatization with this compound.
Procedure:
-
Sample Preparation: Obtain blank matrix samples (analyte-free).
-
Spiking:
-
Prepare three sets of quality control (QC) samples by spiking the blank matrix with known concentrations of the analyte (low, medium, and high).
-
Prepare a corresponding set of solutions with the same analyte concentrations in a clean solvent (neat solutions).
-
-
Extraction and Derivatization:
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on the spiked matrix samples.
-
Derivatize the extracted samples and the neat solutions with this compound as described in the linearity study protocol.
-
-
Sample Analysis: Analyze the derivatized samples using the LC-MS method.
-
Data Analysis:
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for linearity and recovery studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is linearity? [mpl.loesungsfabrik.de]
- 4. westgard.com [westgard.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. westgard.com [westgard.com]
- 8. eurachem.org [eurachem.org]
- 9. An Explanation of Recovery and Linearity [quansysbio.com]
Safety Operating Guide
Proper Disposal of Isonicotinoyl Chloride-d4: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of isonicotinoyl chloride-d4. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is a corrosive and water-reactive substance, demanding careful handling during disposal.
I. Immediate Safety and Hazard Information
This compound shares similar hazardous properties with its non-deuterated counterpart, isonicotinoyl chloride hydrochloride. It is classified as a corrosive solid that reacts with water to release toxic gases.[1] Ingestion can cause severe swelling and damage to the esophagus and stomach.[1]
Key Hazard Data Summary
| Hazard Classification | Description | Primary Risks |
| Corrosive | Causes severe skin burns and eye damage.[2] | Direct contact can lead to serious chemical burns. |
| Water-Reactive | Reacts with water or moisture to liberate toxic gas.[1][3] | Inhalation of gas can be harmful; reaction can be vigorous. |
| Inhalation Hazard | Do not breathe dust.[2] | Inhalation may cause respiratory irritation or more severe health issues. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE) Assessment and Use
Before handling the chemical waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., impervious gloves) and clothing to prevent skin exposure.[3]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Step 2: Waste Collection and Storage
Proper segregation and storage of the chemical waste are crucial to prevent hazardous reactions.
-
Container Selection: Use a designated, properly labeled, and dry waste container. The container should be resistant to corrosion.
-
Waste Transfer: Carefully transfer the this compound waste into the designated container, avoiding dust formation.[1][3] A chemical fume hood should be used during this process.[3]
-
Avoid Contamination: Do not mix this waste with other chemicals, especially water, strong oxidizing agents, or strong bases.[1][3]
-
Container Sealing and Labeling: Securely close the waste container. Label it clearly with "Hazardous Waste," "Water-Reactive," and "Corrosive," and list the contents (this compound).
-
Temporary Storage: Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste, away from incompatible materials.[1][3] The storage area should be a corrosives area.[1][3]
Step 3: Final Disposal
Final disposal must be conducted through an approved hazardous waste management facility.
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste container.
-
Documentation: Maintain a record of the disposal, including the date, amount of waste, and the disposal company used.
III. Experimental Workflow & Logical Relationships
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Chemical Incompatibility Diagram
This diagram shows the materials that are incompatible with this compound and should be avoided during storage and disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isonicotinoyl chloride-d4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Isonicotinoyl chloride-d4, a reactive acid chloride that demands careful management. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.
This compound is classified as a corrosive solid that is water-reactive.[1] It can cause severe skin burns and eye damage.[2][3][4] Due to its hazardous nature, a comprehensive understanding and implementation of safety procedures are non-negotiable.
Hazard Identification and Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Corrosive to Metals | GHS05 | Warning | H290: May be corrosive to metals |
| Water-Reactive | - | - | Contact with water liberates toxic gas[1][5] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN166 or OSHA's 29 CFR 1910.133. A face shield should be worn in addition to goggles.[2][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves.[2][6] Inspect for tears or holes before each use. |
| Body | Laboratory Coat and Apron | A flame-retardant lab coat and a chemical-resistant apron are required. |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator with a type P3 (EN 143) cartridge is necessary if there is a risk of inhaling dust.[2][5][7] |
| Feet | Closed-toe Shoes | Chemical-resistant, steel-toe boots or shoes are recommended.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][5] The container must be kept tightly closed and stored under an inert gas like nitrogen.[1][5] It is designated under Storage Class 8A for combustible corrosive hazardous materials.[2][4][7]
Handling and Experimental Use
-
Controlled Environment: All handling of this compound must be conducted within a certified chemical fume hood.[5]
-
Dispensing: Use only clean, dry, and compatible utensils for transferring the chemical. Avoid generating dust.[1][5]
-
Reaction Setup: Ensure all glassware is dry before use. Reactions should be equipped with a gas bubbler or a drying tube to prevent moisture from entering the reaction vessel.
Waste Disposal
-
Classification: this compound waste is considered hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[1] Do not dispose of it down the drain.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency | Procedure |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE. 3. Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite). 4. Collect the absorbed material into a sealed container for hazardous waste disposal. 5. Do not use water to clean the spill.[5] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
Workflow and Emergency Response Diagrams
To provide a clear, at-a-glance understanding of the necessary procedures, the following diagrams illustrate the safe handling workflow and emergency response protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. イソニコチノイルクロリド 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Isonicotinoyl Chloride Hydrochloride 39178-35-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
